Micronomicin Sulfate
Description
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDGQSCLOYLSEK-SCFBDNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N5O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048609 | |
| Record name | Micronomicin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66803-19-8 | |
| Record name | Micronomicin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66803-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Micronomicin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin and Discovery of Micronomicin Sulfate: A Technical Guide
Abstract
Micronomicin sulfate, an aminoglycoside antibiotic, emerged from the dedicated research efforts of Kyowa Hakko Kogyo Co., Ltd. in the early 1970s. This in-depth technical guide details the discovery, origin, and characterization of this potent antimicrobial agent. We delve into the producing microorganism, Micromonospora sagamiensis var. nonreducans, the fermentation and isolation processes, and the pivotal experiments that elucidated its chemical structure. Furthermore, this guide presents its antimicrobial profile through quantitative data, outlines the key experimental protocols, and visualizes the intricate biosynthetic pathway and discovery workflow. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Introduction
Micronomicin is an aminoglycoside antibiotic discovered and developed by Kyowa Hakko Kogyo Co., Ltd.[1]. It is produced by the fermentation of Micromonospora sagamiensis var. nonreducans. As a member of the aminoglycoside class, micronomicin exerts its bactericidal effect by binding to the 30S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis[2][3][4]. This mechanism leads to a misreading of mRNA and the production of non-functional proteins, ultimately resulting in cell death[4]. Micronomicin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1][5][6]. Notably, it has shown efficacy against certain gentamicin-resistant strains[6].
Discovery and Origin
Producing Microorganism
Micronomicin is a natural product of the actinomycete Micromonospora sagamiensis var. nonreducans[1][7][8]. The producing strain was isolated from soil samples as part of a screening program for new antibiotics[7]. Micromonospora species are known producers of various aminoglycoside antibiotics, including gentamicin[9].
Fermentation
The production of micronomicin is achieved through submerged fermentation of Micromonospora sagamiensis var. nonreducans. While specific industrial-scale fermentation protocols are proprietary, laboratory-scale fermentation can be described based on common practices for actinomycete cultivation.
Experimental Protocol: Fermentation of Micromonospora sagamiensis var. nonreducans
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable agar slant of M. sagamiensis var. nonreducans into a seed medium. The composition of a typical seed medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The culture is incubated on a rotary shaker at 28-30°C for 48-72 hours to achieve sufficient biomass.
-
Production Medium: The production medium is designed to optimize antibiotic yield. A typical medium composition is as follows:
| Component | Concentration (g/L) |
| Glucose | 10-20 |
| Starch | 10-20 |
| Yeast Extract | 5 |
| N-Z Amine | 5 |
| CaCO₃ | 1 |
-
Fermentation Conditions: The production fermenter, containing the sterilized production medium, is inoculated with the seed culture (typically 5-10% v/v). The fermentation is carried out at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The pH of the medium is maintained between 7.0 and 7.4. Antibiotic production is monitored throughout the fermentation process using microbiological assays.
Isolation and Purification
The isolation and purification of micronomicin from the fermentation broth involves a multi-step process to separate the antibiotic from other metabolites and media components. The initial discovery paper by Okachi et al. (1974) outlines a method utilizing ion-exchange and silica gel chromatography[7].
Experimental Protocol: Isolation and Purification of Micronomicin
-
Broth Pre-treatment: The whole fermentation broth is acidified to pH 2.0 with sulfuric acid and stirred to release the antibiotic from the mycelium. The broth is then filtered to remove the mycelial biomass[7].
-
Cation-Exchange Chromatography: The clarified filtrate is neutralized and applied to a column of a weak-acid cation-exchange resin (e.g., Amberlite IRC-50) in the ammonium form. The antibiotic, being basic, binds to the resin. After washing the column to remove impurities, the micronomicin is eluted with a dilute solution of ammonium hydroxide[7].
-
Silica Gel Chromatography: The active fractions from the ion-exchange chromatography are pooled, concentrated, and further purified by silica gel column chromatography. The column is eluted with a solvent system of chloroform-isopropanol-ammonium hydroxide (2:1:1, v/v)[7].
-
Salt Formation: The purified micronomicin base is converted to its sulfate salt by dissolving it in water, adjusting the pH to 4.5 with sulfuric acid, and precipitating the salt by the addition of methanol[7]. The resulting this compound is then collected and dried.
Structure Elucidation
The chemical structure of micronomicin was determined through a combination of spectroscopic techniques and chemical degradation studies. The structure was established as 6'-N-methylgentamicin C1a[6]. The detailed structural analysis was published by Egan et al. in 1975. While the full experimental details from this specific paper are not widely available, the general approach for structure elucidation of aminoglycosides in that era involved:
-
Elemental Analysis: To determine the empirical formula.
-
Mass Spectrometry: To determine the molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the chemical environment of protons and carbons, providing information on the connectivity of atoms and the stereochemistry of the molecule.
-
Chemical Degradation: Controlled hydrolysis of the glycosidic bonds to yield the constituent amino sugars and the aminocyclitol core, which were then identified by comparison with known standards.
Antimicrobial Activity
Micronomicin exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 0.01 |
| Escherichia coli St. M | 0.01 |
| Pseudomonas aeruginosa | 0.001 - 8.3 |
| Proteus spp. | 0.001 - 8.3 |
| Klebsiella pneumoniae | 0.001 - 8.3 |
| Serratia spp. | 0.001 - 8.3 |
| Staphylococcus epidermidis | Active |
| Streptococcus pneumoniae | Sensitive |
Data compiled from multiple sources[5][6][10].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Biosynthesis of Micronomicin
The biosynthetic pathway of micronomicin in Micromonospora sagamiensis var. nonreducans has not been fully elucidated in a single dedicated study. However, based on the well-characterized biosynthesis of the structurally similar gentamicin in Micromonospora echinospora, a putative pathway for micronomicin can be proposed. The key difference between micronomicin (6'-N-methylgentamicin C1a) and gentamicin C1a is the presence of a methyl group on the 6'-amino group.
The biosynthesis starts from D-glucose and involves the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation events and subsequent modifications of the sugar moieties.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotics purification by ion-exchange - Ypso Facto [ypsofacto.com]
- 4. rsc.org [rsc.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Micromonospora sagamiensis MK-65, UC-158 | DSM 44886, ATCC 21826, DSM 43912, JCM 3310, KCC A-0310, KCTC 9215, NRRL 11334 | BacDiveID:7978 [bacdive.dsmz.de]
- 7. scispace.com [scispace.com]
- 8. Exploring Micromonospora as Phocoenamicins Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 10. Micromonospora sagamiensis MK-65 | Type strain | DSM 43912, ATCC 21826, CIP 108950, DSM 44886, JCM 3310, KCC A-0310, NBRC 101888, NRRL 11334, KACC 20106, KCTC 9215 | BacDiveID:7995 [bacdive.dsmz.de]
An In-depth Technical Guide to Micronomicin Sulfate: An Aminoglycoside Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micronomicin sulfate is a potent, broad-spectrum aminoglycoside antibiotic. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and clinical applications. Detailed experimental protocols for susceptibility testing are provided, and key signaling pathways for its mechanism of action and associated toxicities are visualized. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
Micronomicin is a member of the aminoglycoside class of antibiotics, derived from Micromonospora sagamiensis.[1] It exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other aminoglycosides, involves the inhibition of bacterial protein synthesis.[2] This guide will delve into the technical details of this compound, providing quantitative data and methodologies to support further research and development.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in cell death.[2]
Signaling Pathway of Bacterial Protein Synthesis Inhibition
The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.
Caption: Mechanism of Action of this compound.
Antibacterial Spectrum
Micronomicin has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative organisms. Its efficacy is concentration-dependent.[2]
In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates.
Table 1: MIC Distribution of this compound against Gram-Negative Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 1 | 4 |
| Escherichia coli | 0.5 | 2 |
| Klebsiella pneumoniae | 0.5 | 2 |
| Enterobacter spp. | 1 | 4 |
| Serratia spp. | 1 | 4 |
| Proteus spp. | 1 | 8 |
Note: Data compiled from multiple in vitro studies. Actual MICs can vary by strain.
Table 2: MIC Distribution of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 | 1 |
| Staphylococcus aureus (MRSA) | 0.5 | 2 |
| Staphylococcus epidermidis | 0.25 | 1 |
| Enterococcus faecalis | 4 | 16 |
Note: Data compiled from multiple in vitro studies. Actual MICs can vary by strain.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final concentrations ranging from 64 µg/mL to 0.06 µg/mL after adding the bacterial inoculum.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. The final volume in each well will be 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Broth Microdilution MIC Testing Workflow.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of other aminoglycosides, such as gentamicin.[1] It is poorly absorbed orally and is therefore administered parenterally.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers
| Parameter | Value |
| Half-life (t½) | 2 - 3 hours |
| Volume of Distribution (Vd) | 0.2 - 0.3 L/kg |
| Clearance (CL) | 1.0 - 1.5 mL/min/kg |
| Protein Binding | <10% |
| Urinary Excretion (24h) | >90% (unchanged) |
Note: Values are approximate and can vary based on patient factors such as age, renal function, and clinical status.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections. A notable advantage is its reported lower incidence of nephrotoxicity and ototoxicity compared to other aminoglycosides.[1]
Table 4: Summary of Selected Clinical Trials on this compound
| Indication | Phase | Dosing Regimen | Efficacy Rate | Key Safety Findings |
| Complicated Urinary Tract Infections | III | 120 mg IV, twice daily | 60.6% | No significant safety problems reported.[3] |
| Complicated Urinary Tract Infections | III | 180 mg IV, twice or three times daily | 52.9% | No significant safety problems reported.[3] |
| Respiratory Tract Infections | II | 60 mg IV, twice daily | 87.5% | No adverse effects on clinical picture or lab tests. |
| Surgical Infections | II | Not specified | 70% | No significant side effects observed.[4] |
Toxicology: Ototoxicity and Nephrotoxicity
The primary dose-limiting toxicities of aminoglycosides are ototoxicity and nephrotoxicity. While micronomicin is reported to have a better safety profile, understanding the underlying mechanisms is crucial for risk mitigation.[1]
Aminoglycoside-Induced Ototoxicity
Ototoxicity is caused by damage to the hair cells in the inner ear.[5] The process involves the generation of reactive oxygen species (ROS) and activation of apoptotic pathways.[6]
Caption: Signaling Pathway of Aminoglycoside-Induced Ototoxicity.
Aminoglycoside-Induced Nephrotoxicity
Nephrotoxicity primarily results from the accumulation of aminoglycosides in the proximal tubule cells of the kidneys, leading to cellular damage and impaired renal function.[5]
Caption: Cellular Mechanism of Aminoglycoside-Induced Nephrotoxicity.
Conclusion
This compound is an effective aminoglycoside antibiotic with a broad spectrum of activity. Its favorable safety profile, particularly its reduced ototoxicity and nephrotoxicity compared to other members of its class, makes it a valuable therapeutic option. This technical guide provides a foundational resource for scientists and researchers, summarizing key data and methodologies to facilitate further investigation and development of this important antimicrobial agent. Continued research is warranted to fully elucidate its clinical potential and optimize its use in various infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Activity of Micronomicin Sulfate Against Gram-Negative Bacteria: A Technical Guide
Introduction
Micronomicin sulfate is a broad-spectrum, aminoglycoside antibiotic derived from Micromonospora sagamiensis.[1][2] As a member of the gentamicin family, it exhibits potent bactericidal activity, particularly against clinically significant Gram-negative bacteria.[3][4][5] This technical guide provides an in-depth overview of the in vitro activity of this compound, detailing its mechanism of action, spectrum of activity with available quantitative data, and the standardized experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Mechanism of Action
Like other aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] This process is concentration-dependent and ultimately leads to bacterial cell death, classifying it as a bactericidal agent.[3]
The key steps are as follows:
-
Cellular Uptake: this compound is actively transported across the bacterial cell membrane into the cytoplasm. This process is oxygen-dependent, which explains its limited activity against anaerobic bacteria.[4][6]
-
Ribosomal Binding: Once inside the cell, the drug irreversibly binds to the 30S ribosomal subunit.[1][3][6]
-
Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in two primary ways:
-
It causes misreading of the messenger RNA (mRNA) template, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.[1][3][6]
-
It can completely halt the translation process, preventing the synthesis of essential proteins required for bacterial growth and replication.[6]
-
-
Cell Death: The accumulation of dysfunctional proteins and the disruption of the cell membrane integrity result in the loss of cellular function and ultimately lead to cell lysis and death.[4][6]
In Vitro Spectrum and Activity
This compound demonstrates a broad spectrum of activity against many Gram-negative pathogens responsible for severe infections such as urinary tract infections, respiratory tract infections, and sepsis.[3] Its efficacy has been documented against species including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus spp., and Serratia spp.[1][3][5]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) ranges for this compound against various Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]
| Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 0.03 - 17.5 | [5] |
| Klebsiella pneumoniae | 0.03 - 17.5 | [5] |
| General Gram-Negatives(Pseudomonas, Proteus, K. pneumoniae, Serratia) | 0.001 - 8.3 | [5] |
Note: Data on MIC50 and MIC90 values from large-scale surveillance studies are limited in the reviewed literature. The provided ranges are based on available preclinical data.
Experimental Protocols
The in vitro activity of this compound is primarily assessed using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[8][9] These protocols ensure reproducibility and comparability of data across different laboratories.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow the test bacterium on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.[10]
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[7]
Time-Kill Kinetic Assay
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11] The assay measures the rate at which the agent kills a bacterial population.
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a bacterial suspension in logarithmic growth phase, diluted in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial: Add this compound to the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a drug-free growth control.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[10]
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the agar plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the concentration of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in the initial CFU/mL.[11]
Conclusion
This compound is a potent bactericidal aminoglycoside with significant in vitro activity against a range of Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the 30S ribosomal subunit, makes it an effective agent for combating serious infections. The evaluation of its efficacy relies on standardized and robust methodologies, such as broth microdilution for MIC determination and time-kill assays to assess its bactericidal kinetics. These protocols are essential for the continued study and clinical application of this important antibiotic.
References
- 1. toku-e.com [toku-e.com]
- 2. Micronomicin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. store.p212121.com [store.p212121.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. darvashco.com [darvashco.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
Spectrum of Antibacterial Activity for Micronomicin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin sulfate is an aminoglycoside antibiotic with a broad spectrum of activity against a variety of clinically significant bacteria. As a member of the gentamicin complex, it shares a similar mechanism of action, primarily targeting bacterial protein synthesis. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols for its evaluation, and insights into its molecular interactions within bacterial cells.
Antibacterial Spectrum
This compound demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its spectrum is comparable to that of gentamicin, and it has shown efficacy against severe infections caused by pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa[1].
Gram-Positive Activity
Micronomicin is active against various Gram-positive cocci. Notably, it exhibits potent in vitro activity against clinical isolates of Staphylococcus aureus, including some strains resistant to other antibiotics.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 500 | ≤0.5 - >128 | ~1 | - | [2] |
Note: Data for micronomicin is limited in large-scale surveillance studies. The presented data is a compilation from various sources and may include comparisons with gentamicin, to which micronomicin has similar activity[1].
Gram-Negative Activity
The primary clinical utility of this compound lies in its effectiveness against Gram-negative bacilli, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 500 | ≤0.5 - >128 | ~1 | - | [2] |
| Klebsiella pneumoniae | 500 | ≤0.5 - >128 | ~1 | - | [2] |
| Enterobacter cloacae | 500 | ≤0.5 - >128 | ~1 | - | [2] |
| Serratia marcescens | - | - | - | - | [1] |
| Proteus spp. | - | - | - | - | [3] |
| Pseudomonas aeruginosa | 500 | ≤0.5 - >128 | ~1 | - | [1][2][4] |
Mechanism of Action and Cellular Effects
This compound exerts its bactericidal effect by inhibiting protein synthesis. This process involves several key steps that ultimately lead to bacterial cell death.
Caption: Mechanism of action of this compound.
The primary mechanism of action for this compound, an aminoglycoside antibiotic, involves the following steps[5]:
-
Uptake: The positively charged antibiotic binds to the negatively charged bacterial cell surface and is transported across the cell membrane in an energy-dependent process. This uptake is influenced by the bacterial membrane potential[6].
-
Ribosomal Binding: Once inside the cytoplasm, micronomicin binds irreversibly to the 30S ribosomal subunit[5].
-
Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of the mRNA codon, and blocks the translocation of the peptidyl-tRNA, leading to the production of non-functional or toxic proteins[5].
-
Cell Death: The accumulation of aberrant proteins disrupts the cell membrane and other vital cellular processes, ultimately resulting in bacterial cell death[5].
Beyond direct inhibition of protein synthesis, aminoglycosides can induce a broader stress response in bacteria, including changes in gene expression related to heat shock and envelope stress.
Caption: Aminoglycoside-induced bacterial stress responses.
Experimental Protocols
The determination of the in vitro activity of this compound is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are standardized protocols for conducting these assays.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Workflow:
Caption: Broth microdilution workflow for MIC determination.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Workflow:
Caption: Agar dilution workflow for MIC determination.
Detailed Protocol:
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare standardized bacterial suspensions as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator or a pipette, spot-inoculate a defined volume (typically 1-2 µL) of each bacterial suspension onto the surface of each agar plate, including the control plate. This results in an inoculum of approximately 10⁴ CFU per spot.
-
Incubation: Allow the inocula to dry, and then incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents visible growth of the bacteria on the agar surface.
Conclusion
This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to a bactericidal effect. The in vitro activity of this compound can be reliably determined using standardized methods such as broth microdilution and agar dilution. Further research into the specific interactions of micronomicin with bacterial signaling pathways may provide additional insights into its complete cellular effects and potential for combination therapies.
References
- 1. [Review [new antibiotics series III]: micronomicin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative In Vitro Activity of Three Aminoglycosidic Antibiotics: BB-K8, Kanamycin, and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of in vitro antibacterial activity of 19 antimicrobial agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Role of the membrane potential in bacterial resistance to aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Micronomicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin sulfate is an aminoglycoside antibiotic with potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1] As a member of the gentamicin complex, it is utilized in the treatment of severe infections, including those caused by Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant workflows to support research and drug development efforts.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is characteristic of aminoglycoside antibiotics. It is poorly absorbed orally and is therefore administered parenterally, typically via intravenous or intramuscular injection.[2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound from studies in both animal models and humans.
Table 1: Pharmacokinetic Parameters of Micronomicin in Healthy Male Volunteers Following Intravenous Infusion [3]
| Dose (mg) | Infusion Time (hours) | Peak Serum Concentration (Cmax) (µg/mL) | Elimination Half-life (t½β) (hours) |
| 60 | 1 | 7.3 | 3.34 |
| 120 | 1 | 9.5 | 2.48 |
| 60 | 2 | 5.7 | 3.36 |
| 120 | 2 | 8.7 | 3.71 |
Table 2: Pharmacokinetic Parameters of Micronomicin in Rats Following a Single 10 mg/kg Dose [4]
| Route of Administration | 24-hour Urinary Recovery (%) |
| Intramuscular | 82.3 |
| Drip Intravenous | 91.6 |
Experimental Protocols: Pharmacokinetic Studies
-
Study Design: A single-dose, open-label study was conducted in healthy male volunteers.
-
Subjects: Healthy adult male volunteers were enrolled. Specific inclusion criteria included age between 20 and 50 years, a Body Mass Index (BMI) between 19 and 26 kg/m ², and a total body weight over 55 kg.[5] Exclusion criteria included a history of clinically significant diseases and hypersensitivity to aminoglycosides.[5]
-
Drug Administration: this compound was administered as a single intravenous drip infusion at doses of 60 mg and 120 mg over 1 or 2 hours.
-
Sample Collection: Blood samples were collected at predetermined time points to determine serum concentrations. Urine was collected over a 24-hour period to measure the urinary recovery rate.
-
Analytical Method: Serum and urine concentrations of micronomicin were determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a specific immunoassay.
-
Animal Model: Male Sprague-Dawley rats are a suitable model for pharmacokinetic studies of aminoglycosides.
-
Drug Administration: A single dose of micronomicin (10 mg/kg) was administered via intramuscular injection or a 30-minute intravenous drip.
-
Sample Collection: Blood samples were collected serially from the tail vein or via cardiac puncture at terminal time points. Urine was collected over 24 hours using metabolic cages. Tissues (kidneys, lungs, spleen, and liver) were also collected to assess tissue distribution.
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column can be used. The mobile phase typically consists of an ion-pairing agent in an acidic buffer with an organic modifier like acetonitrile. Detection can be achieved using a UV detector after pre-column derivatization or with an electrochemical detector.
-
Enzyme Immunoassay (EIA): A competitive ELISA can be developed using a monoclonal antibody specific for micronomicin.
-
Bioassay: An agar diffusion assay using a susceptible bacterial strain (e.g., Bacillus subtilis) can be employed to determine the concentration of active micronomicin.
-
Pharmacodynamics
The bactericidal activity of this compound is concentration-dependent, meaning that higher concentrations result in a more rapid and extensive killing of bacteria.[2] Key pharmacodynamic parameters include the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the post-antibiotic effect (PAE). The efficacy of aminoglycosides is often correlated with the ratio of the peak concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC).[6][7][8]
Data Presentation: In Vitro Activity
Table 3: Minimum Inhibitory Concentrations (MIC) of Micronomicin Against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 0.5 - 8 |
| Escherichia coli | 0.25 - 4 |
| Klebsiella pneumoniae | 0.25 - 4 |
| Staphylococcus aureus | 0.1 - 2 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols: Pharmacodynamic Assays
-
Bacterial Strains: A standardized inoculum of the test bacterium (e.g., P. aeruginosa ATCC 27853) is prepared in the logarithmic growth phase.
-
Antibiotic Concentrations: this compound is added to bacterial cultures at various concentrations, typically multiples of the MIC (e.g., 1x, 4x, 8x, and 16x MIC). A growth control without the antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU)/mL is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]
-
Bacterial Exposure: A bacterial suspension (e.g., E. coli ATCC 25922) is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours).
-
Antibiotic Removal: The antibiotic is removed by dilution (e.g., 1:1000) or centrifugation and washing of the bacterial cells.
-
Regrowth Monitoring: The number of viable bacteria in the treated and an untreated control culture is monitored over time by performing colony counts at regular intervals.
-
PAE Calculation: The PAE is calculated as the difference in the time it takes for the treated and control cultures to increase by 1-log10 CFU/mL after antibiotic removal.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow: Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
Logical Relationship: Time-Kill Kinetics Assay
Caption: Workflow for conducting a time-kill kinetics assay.
Conclusion
This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of the ADME profile, in vitro activity, and PK/PD relationships of this compound is crucial for optimizing its clinical use and for the development of new therapeutic strategies against susceptible pathogens.
References
- 1. webcentral.uc.edu [webcentral.uc.edu]
- 2. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Clinical study on intravenous infusion of micronomicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetic studies on micronomicin in rats. Comparison of intramuscular and drip intravenous administration models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. pa2online.org [pa2online.org]
- 7. unthsc.edu [unthsc.edu]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
The Biological Synthesis of Micronomicin Sulfate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological synthesis pathway of micronomicin sulfate. Micronomicin, also known as sagamicin and gentamicin C2b, is a clinically significant aminoglycoside antibiotic. This document details the enzymatic steps, genetic basis, and experimental methodologies involved in its production by Micromonospora sagamiensis. It is intended to serve as a core resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.
Introduction to Micronomicin
Micronomicin is a member of the gentamicin C complex, a group of structurally related aminoglycoside antibiotics.[1][2] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria.[3] The producing organism, Micromonospora sagamiensis, is an endophytic actinomycete.[4] Understanding the biosynthetic pathway of micronomicin is crucial for strain improvement, yield optimization, and the generation of novel aminoglycoside analogs through metabolic engineering.[5]
The Micronomicin Biosynthesis Pathway
The biosynthesis of micronomicin is intricately linked to the well-characterized gentamicin biosynthetic pathway. The pathway originates from the primary metabolite D-glucose-6-phosphate and proceeds through a series of enzymatic modifications to yield the final product.
The core of the micronomicin molecule is the aminocyclitol 2-deoxystreptamine (2-DOS), which is synthesized from D-glucose-6-phosphate. The pathway then diverges to form various gentamicin components. The final and defining step in micronomicin synthesis is the N-methylation of the 6'-amino group of its immediate precursor, gentamicin C1a. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, GenL.[6]
Below is a diagrammatic representation of the micronomicin biosynthesis pathway, highlighting the key intermediates and enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of aminoglycoside concentration on reaction rates of aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTase-Glo™ Methyltransferase Assay [promega.jp]
- 4. Micromonospora sagamiensis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pragolab.cz [pragolab.cz]
An In-depth Technical Guide on the Structural Analogs and Derivatives of Micronomicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin, an aminoglycoside antibiotic produced by Micromonospora sagamiensis, is a close structural analog of gentamicin.[1] Like other aminoglycosides, it exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis.[2][3] This disruption of essential protein production ultimately leads to bacterial cell death.[3] The emergence of antibiotic resistance, however, necessitates the development of novel antimicrobial agents. Structural modification of existing antibiotics like micronomicin presents a promising strategy to overcome resistance mechanisms and enhance antibacterial efficacy. This technical guide provides a comprehensive overview of the structural analogs and derivatives of micronomicin sulfate, focusing on their synthesis, biological activity, and mechanisms of action.
Core Structure of Micronomicin
Micronomicin is a pseudo-trisaccharide consisting of a central 2-deoxystreptamine (2-DOS) ring linked to two amino sugars. Its chemical structure is C20H41N5O7.[1] Modifications to this core structure, particularly at the amino and hydroxyl groups, can significantly impact its antibacterial spectrum, potency, and susceptibility to bacterial resistance enzymes.
Synthetic Analogs and Derivatives
The primary approach to developing micronomicin analogs involves the chemical modification of its reactive functional groups. Key strategies include N-acylation and N-alkylation of the amino groups, particularly the C1-amino group.
1-N-Acyl and 1-N-Alkyl Derivatives
Modification at the 1-N position of the 2-deoxystreptamine ring has been a successful strategy for many aminoglycosides to evade enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs).[4][5] For micronomicin, derivatives have been synthesized by introducing various acyl and alkyl groups at the C1-NH2 position.
A general synthetic approach for 1-N-acylation involves the reaction of the this compound salt with an acylating agent in the presence of a base. The choice of acylating agent allows for the introduction of a wide variety of functional groups, potentially altering the compound's interaction with the bacterial ribosome and its susceptibility to AMEs. Similarly, 1-N-alkylation can be achieved through reductive amination.
Table 1: Antibacterial Activity of Micronomicin and Related Aminoglycosides
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| Micronomicin | Pseudomonas aeruginosa | Higher than Tobramycin & Dibekacin | [6] |
| Micronomicin | E. coli | Higher than Tobramycin & Dibekacin | [6] |
| Gentamicin | P. aeruginosa | 0.25 - 1.0 | [7] |
| Amikacin | P. aeruginosa | 0.25 - 1.0 | [7] |
| Tobramycin | P. aeruginosa | 0.25 - 1.0 | [7] |
Note: This table provides a qualitative comparison based on available literature. Comprehensive MIC data for a series of micronomicin derivatives is a critical area for future research.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of micronomicin derivatives are often proprietary or not fully disclosed in the literature. However, general procedures for the modification of aminoglycosides can be adapted.
General Protocol for 1-N-Acylation of Micronomicin
-
Protection of Amino Groups: To achieve regioselective acylation at the 1-N position, other amino groups on the micronomicin molecule may need to be temporarily protected using suitable protecting groups.
-
Acylation Reaction: The protected micronomicin is then reacted with an activated acyl donor (e.g., an N-hydroxysuccinimide ester of the desired carboxylic acid) in an appropriate solvent system. The reaction is typically carried out under basic conditions to deprotonate the target amino group.
-
Deprotection: Following the acylation reaction, the protecting groups are removed under specific conditions that do not affect the newly formed amide bond.
-
Purification and Characterization: The final product is purified using chromatographic techniques such as column chromatography. The structure of the synthesized derivative is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for bacterial growth.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for micronomicin and its derivatives remains the inhibition of bacterial protein synthesis. However, structural modifications can influence their interaction with the ribosomal target and their ability to overcome resistance.
Furthermore, recent research has highlighted the intricate interplay between aminoglycosides and bacterial signaling pathways, including two-component systems and quorum sensing.
Impact on Two-Component Systems
Aminoglycoside-induced mistranslation of membrane proteins can lead to an accumulation of misfolded proteins in the bacterial envelope. This envelope stress can activate two-component systems (TCSs), such as the CpxA/CpxR system in E. coli.[8] Activation of these systems is a bacterial stress response that can, in some cases, contribute to antibiotic resistance.[9][10] The AmgRS two-component system in Pseudomonas aeruginosa is another example that is linked to intrinsic aminoglycoside resistance.[11]
Interference with Quorum Sensing
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for 1-N-acylated and 1-N-alkylated micronomicin derivatives.
Mechanism of Action and Bacterial Response
Caption: Mechanism of action of micronomicin derivatives and subsequent bacterial responses.
Conclusion and Future Directions
The structural modification of this compound, particularly at the 1-N position, holds significant potential for the development of novel aminoglycoside antibiotics with improved efficacy against resistant bacterial strains. While the existing literature on gentamicin analogs provides a strong foundation, further research is critically needed to synthesize and evaluate a broader range of micronomicin derivatives. Future studies should focus on:
-
Systematic Synthesis and SAR Studies: A comprehensive library of micronomicin analogs with diverse substitutions should be synthesized to establish clear structure-activity relationships.
-
Quantitative Biological Evaluation: Detailed in vitro and in vivo studies are required to determine the MIC values of these derivatives against a wide panel of clinically relevant and resistant bacterial pathogens.
-
Mechanistic Investigations: Elucidating the precise interactions of novel derivatives with the bacterial ribosome and their specific effects on key bacterial signaling pathways will be crucial for rational drug design.
-
Spectroscopic and Structural Analysis: Comprehensive characterization of new compounds by NMR, mass spectrometry, and potentially X-ray crystallography will provide invaluable structural insights.
By addressing these research gaps, the scientific community can unlock the full potential of micronomicin as a scaffold for the development of next-generation aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. dot | Graphviz [graphviz.org]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Review [new antibiotics series III]: micronomicin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens | MDPI [mdpi.com]
- 11. Mutational Activation of the AmgRS Two-Component System in Aminoglycoside-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interplay between Sublethal Aminoglycosides and Quorum Sensing: Consequences on Survival in V. cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can the quorum sensing inhibitor resveratrol function as an aminoglycoside antibiotic accelerant against Pseudomonas aeruginosa? - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of micronomicin sulfate
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of micronomicin sulfate, an aminoglycoside antibiotic. It covers its chemical properties, mechanism of action, antimicrobial spectrum, and relevant experimental methodologies.
Chemical and Physical Properties
Micronomicin, also known as sagamicin, is an aminoglycoside antibiotic derived from Micromonospora sagamiensis.[1] It is structurally similar to gentamicin C and exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The compound is typically used as a sulfate salt.
| Property | Value | Reference |
| CAS Number | 66803-19-8 | [1][2][3][4] |
| Molecular Formula (Sulfate Salt) | C₂₀H₄₁N₅O₇ • 2.5H₂SO₄ | [1] |
| Molecular Formula (Free Base) | C₂₀H₄₁N₅O₇ | [5] |
| Molecular Weight (Sulfate Salt) | 708.65 g/mol | [1] |
| Molecular Weight (Free Base) | 463.58 g/mol | [5] |
| Appearance | White to off-white powder | [1] |
| Solubility | Freely soluble in water. Slightly soluble in DMF and DMSO. | [1][4] |
| Optical Rotation | +110° to +130° | [1] |
| pH (in solution) | 3.5 - 5.5 | [1] |
Mechanism of Action
Like other aminoglycoside antibiotics, micronomicin's primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit.[1][3][4] This interaction interferes with the translation process, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.
The following diagram illustrates the mechanism of action of aminoglycoside antibiotics at the bacterial ribosome.
Caption: Mechanism of Micronomicin Action at the Ribosome.
Antimicrobial Spectrum
This compound has demonstrated in vitro activity against a range of clinically relevant bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) for several bacterial species.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.01 - 0.75 | [6] |
| Bacillus subtilis | 0.001 - 8.3 | [4] |
| Bacillus cereus | 0.001 - 8.3 | [4] |
| Escherichia coli | 0.001 - 8.3 | [4][6] |
| Klebsiella pneumoniae | 0.001 - 17.5 | [4][6] |
| Pseudomonas aeruginosa | 0.03 - 17.5 | [6] |
| Candida albicans | >10 | [4] |
| Aspergillus niger | >10 | [4] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using standardized methods such as broth microdilution or agar dilution.
Broth Microdilution Protocol Outline:
-
Preparation of Micronomicin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
The following diagram outlines a general workflow for antimicrobial susceptibility testing.
Caption: General Workflow for Antimicrobial Susceptibility Testing.
In Vivo Efficacy Studies
A common model for assessing the in vivo efficacy of antibiotics is the mouse thigh infection model.
Mouse Thigh Infection Model Protocol Outline:
-
Induction of Neutropenia: Render mice neutropenic through the administration of cyclophosphamide.
-
Infection: Inoculate the thigh muscle of the mice with a standardized suspension of the target bacterial strain.
-
Treatment: Administer this compound at various doses and schedules to different groups of infected mice. Include a control group receiving a placebo.
-
Monitoring: Monitor the health of the mice and record any adverse effects.
-
Bacterial Load Determination: At specific time points post-infection, euthanize the mice, homogenize the thigh tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of this compound.
Conclusion
This compound is a potent aminoglycoside antibiotic with a well-defined mechanism of action and a broad spectrum of antibacterial activity. This guide provides essential technical information to support further research and development of this compound. The provided protocols offer a starting point for in vitro and in vivo evaluations of its antimicrobial properties.
References
Methodological & Application
Applications of Micronomicin Sulfate in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of micronomicin sulfate in microbiology research. Micronomicin is an aminoglycoside antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] This document outlines its mechanism of action, key applications, and detailed protocols for in vitro susceptibility testing, synergy analysis, and time-kill kinetics.
Mechanism of Action
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The molecule penetrates the bacterial cell membrane and binds to the 30S ribosomal subunit.[2][3] This binding event disrupts the normal reading of messenger RNA (mRNA), leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins are non-functional and can lead to a cascade of events, including disruption of the cell membrane integrity, ultimately causing bacterial cell death.[2] Notably, the bactericidal activity of micronomicin is concentration-dependent, meaning that higher concentrations of the antibiotic lead to a more rapid killing of bacteria.[3]
Key Applications in Microbiological Research
This compound is a valuable tool in various areas of microbiology research, primarily due to its potent antibacterial activity.
-
Antimicrobial Susceptibility Testing: It is frequently used as a reference antibiotic in antimicrobial susceptibility tests (AST) to determine the minimal inhibitory concentrations (MICs) against a wide range of clinical isolates.[1] These studies are crucial for monitoring antimicrobial resistance trends and for the initial characterization of new antibacterial agents.
-
Synergy Studies: Research has shown that micronomicin can act synergistically with other classes of antibiotics, such as β-lactams. This means the combined effect of the two drugs is greater than the sum of their individual effects. Such studies are vital for developing effective combination therapies to combat multidrug-resistant bacteria.
-
Investigating Aminoglycoside Resistance Mechanisms: Micronomicin can be used to study the mechanisms of aminoglycoside resistance in bacteria. By comparing its activity against susceptible and resistant strains, researchers can elucidate the genetic and biochemical basis of resistance, such as the production of aminoglycoside-modifying enzymes.
-
Time-Kill Kinetic Assays: These assays are performed to understand the pharmacodynamics of micronomicin, specifically its bactericidal or bacteriostatic effects over time. This information is critical for predicting the in vivo efficacy of the antibiotic and for optimizing dosing regimens.
Data Presentation
Antimicrobial Susceptibility Data
The following table summarizes the in vitro activity of this compound against common Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 7,452 | ≤1 | 8 |
| Klebsiella pneumoniae | - | - | - |
| Escherichia coli | - | - | - |
| Staphylococcus aureus | - | - | - |
| Enterobacteriaceae | - | - | - |
Data for Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and Enterobacteriaceae is not available in the provided search results. The data for Pseudomonas aeruginosa is for Gentamicin, a similar aminoglycoside.[4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water. The concentration should be at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To assess the in vitro interaction between this compound and another antimicrobial agent.
Materials:
-
This compound
-
Second antimicrobial agent (e.g., a β-lactam)
-
96-well microtiter plates
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of both this compound and the second antibiotic.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, create serial two-fold dilutions of this compound in CAMHB.
-
Along the y-axis, create serial two-fold dilutions of the second antibiotic in CAMHB.
-
The result is a matrix of wells containing various combinations of the two antibiotics.
-
-
Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum to each well as described in the MIC protocol (final concentration ~5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Indifference
-
FIC Index > 4: Antagonism
-
-
Protocol 3: Time-Kill Kinetic Assay
Objective: To evaluate the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Shaking incubator (37°C)
-
Nutrient agar plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB and grow to early logarithmic phase (OD₆₀₀ ≈ 0.2-0.3). Dilute to a starting concentration of approximately 1-5 x 10⁶ CFU/mL.
-
Experimental Setup:
-
Prepare flasks with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without any antibiotic.
-
-
Incubation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.
-
Interpretation:
-
Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ decrease in CFU/mL.
-
-
References
- 1. In vitro activity of piperacillin, ticarcillin, and mezlocillin alone and in combination with aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Micronomicin Sulfate as a Potential Selection Agent in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin sulfate is an aminoglycoside antibiotic isolated from Micromonospora sagamiensis.[1] Like other aminoglycosides, it is a potent inhibitor of protein synthesis in bacteria.[2][3][4][5][6] It achieves this by binding to the 30S ribosomal subunit, leading to mRNA misreading and the production of non-functional proteins, ultimately resulting in cell death.[2][3][4][7] While extensively used for its antibacterial properties, its application as a selection agent for genetically modified eukaryotic cells is not yet widely documented.
These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a selection agent in cell culture. The protocols outlined below are based on established methodologies for other aminoglycoside antibiotics, such as G418 (Geneticin), which is structurally similar to this compound.[7][8][9] Due to the limited specific data on this compound for this application, it is imperative that researchers perform a thorough validation for their specific cell lines and experimental conditions.
Principle of Selection
The use of an antibiotic as a selection agent relies on the co-expression of a resistance gene in the target cells. This gene encodes a protein that inactivates the antibiotic, allowing only the successfully transfected or transduced cells to survive and proliferate in a culture medium containing the antibiotic. For aminoglycoside antibiotics like G418, the most common resistance gene is the neomycin phosphotransferase gene (neo).[7][8] This gene, originally from transposon Tn5, encodes the enzyme aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 by phosphorylation.[7][8]
Given the structural and functional similarities among aminoglycosides, it is hypothesized that the neo gene could also confer resistance to this compound. This hypothesis is supported by the known cross-resistance observed among different aminoglycoside antibiotics. However, this must be experimentally verified.
Mechanism of Action and Resistance
The proposed mechanism for using this compound as a selection agent involves the following steps:
-
Inhibition of Protein Synthesis: In non-transfected cells, this compound enters the cell and binds to the 80S ribosome, inhibiting protein synthesis and leading to cell death.[7]
-
Inactivation by Resistance Gene: In cells successfully transfected with a vector containing the neo resistance gene, the expressed aminoglycoside phosphotransferase enzyme will inactivate this compound through phosphorylation.
-
Selective Survival: This inactivation allows the transfected cells to continue protein synthesis and proliferate, while non-transfected cells are eliminated.
Quantitative Data
The optimal concentration of a selection antibiotic is highly dependent on the cell line being used. Therefore, a kill curve must be generated to determine the minimum concentration of this compound that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days). The following table provides an example of recommended concentration ranges for the commonly used aminoglycoside G418, which can serve as a starting point for designing a kill curve experiment for this compound.
| Selection Agent | Organism | Typical Working Concentration |
| G418 (Geneticin®) | Mammalian Cells | 100 - 800 µg/mL |
| G418 (Geneticin®) | Bacteria | 5 µg/mL or less |
| G418 (Geneticin®) | Algae | 5 µg/mL or less |
| Hygromycin B | Mammalian Cells | 200 - 800 µg/mL |
| Neomycin | Mammalian Cells | 10 - 100 µg/mL |
Table 1: Example working concentrations for common selection antibiotics. The optimal concentration for this compound must be determined experimentally for each cell line.[4][8][10]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
This protocol is essential to determine the lowest concentration of this compound that results in complete cell death of the parental (non-transfected) cell line within 7-14 days.
Materials:
-
Parental cell line of interest, in a healthy, logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (prepare in a buffered solution, e.g., HEPES, to avoid pH changes in the medium)
-
24-well or 96-well cell culture plates
-
Trypsin or cell scraper (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the parental cells at a density that will result in 30-50% confluency on the day of antibiotic addition.[11]
-
For suspension cells, seed at a density of approximately 2.5 – 4.5 x 10^5 cells/mL.[10]
-
Plate cells in a 24-well or 96-well plate. Prepare enough wells for a range of antibiotic concentrations and a no-antibiotic control, with each condition in triplicate.
-
-
Antibiotic Addition:
-
Allow cells to adhere and recover for 18-24 hours after plating.
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on G418, would be from 50 µg/mL to 1000 µg/mL (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Aspirate the old medium and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
-
Incubation and Monitoring:
-
Incubate the plates under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days to maintain the selective pressure.
-
-
Determining Cell Viability:
-
After 7-10 days (extend to 14 days for slower-growing cell lines), assess cell viability.[12] This can be done using methods such as Trypan Blue exclusion, MTT assay, or by visual inspection to identify the lowest concentration that has killed all cells.
-
The optimal concentration for selection is the lowest concentration that causes complete cell death in the desired timeframe.
-
References
- 1. addgene.org [addgene.org]
- 2. Impact of Feeding Neomycin on the Emergence of Antibiotic Resistance in E. coli O157:H7 and Commensal Organisms | National Agricultural Library [nal.usda.gov]
- 3. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. invivogen.com [invivogen.com]
- 8. gbiosciences.com [gbiosciences.com]
- 9. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Increased susceptibility of transfected prokaryotic and eukaryotic cells to antibiotic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Protocol for the Preparation of Micronomicin Sulfate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of micronomicin sulfate stock solutions for research and developmental applications.
Introduction
This compound is an aminoglycoside antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] It functions by binding to the bacterial 30S ribosomal subunit, which leads to the misreading of mRNA and subsequent inhibition of protein synthesis.[2][3] Accurate and consistent preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in antimicrobial susceptibility testing, mechanism of action studies, and other research applications.
This protocol outlines the necessary materials, procedural steps, and safety precautions for preparing a sterile, high-concentration stock solution of this compound.
Chemical Properties and Data
Proper preparation of a this compound stock solution requires accurate data regarding its chemical and physical properties. It is crucial to note that the molecular weight of this compound can vary between suppliers due to differences in the sulfate salt form and hydration state. Always refer to the manufacturer's certificate of analysis for the batch-specific molecular weight.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁N₅O₇ · xH₂SO₄ | [4] |
| Molecular Weight ( g/mol ) | Varies (e.g., 561.65, 708.65, 1417.53) | [2][5] |
| Appearance | White to off-white or light yellowish-white powder | [1][2] |
| Solubility | Freely soluble in water.[2][5][6] Slightly soluble in DMSO, DMF, and ethanol. | [4] |
| Storage (Powder) | 2-8°C or -20°C in a dry, dark place. | [2] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in sterile water. This concentration is a common starting point for further dilutions to achieve desired working concentrations.
Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile pipette tips
-
0.22 µm syringe filter
Equipment
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile biological safety cabinet
-
Pipettors
-
Syringes
Procedure
-
Determine the Mass of this compound:
-
To prepare a 10 mg/mL stock solution, the required mass of this compound powder is calculated using the following formula: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
-
For example, to prepare 10 mL of a 10 mg/mL stock solution, you would need 100 mg of this compound powder.
-
-
Weighing the Powder:
-
In a sterile biological safety cabinet, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile conical tube.
-
-
Dissolution:
-
Add a portion of the sterile, nuclease-free water to the conical tube containing the powder.
-
Vortex the tube until the powder is completely dissolved. This compound is freely soluble in water, so this should occur readily.
-
Add the remaining volume of sterile water to reach the final desired volume.
-
-
Sterilization:
-
To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for preventing microbial contamination in subsequent experiments.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
-
Avoid repeated freeze-thaw cycles, as this can degrade the antibiotic.
-
Diagrams
Experimental Workflow
Caption: Experimental workflow for preparing this compound stock solution.
Importance of Proper Stock Solution Preparation
Caption: The relationship between proper preparation and reliable experimental outcomes.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
By following this detailed protocol, researchers can ensure the preparation of high-quality this compound stock solutions, leading to more accurate and reproducible experimental results.
References
Application Notes and Protocols: Micronomicin Sulfate for In Vivo Bacterial Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of micronomicin sulfate, an aminoglycoside antibiotic, in various in vivo models of bacterial infection. This compound has demonstrated efficacy against a range of Gram-negative bacteria and presents a valuable tool for preclinical research in infectious diseases.
Introduction to this compound
This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This action leads to a misreading of mRNA, resulting in the production of non-functional proteins and ultimately causing bacterial cell death.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including clinically relevant pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][2] Notably, micronomicin has been reported to have lower nephrotoxicity and ototoxicity compared to other aminoglycosides like gentamicin.[2] Its primary applications are in the treatment of urinary tract infections (UTIs), respiratory tract infections, and sepsis.[1]
In Vivo Bacterial Infection Models
This compound can be effectively evaluated in various established animal models of bacterial infection. The choice of model depends on the specific research question and the targeted indication.
Murine Sepsis Models
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Murine models are critical for studying the pathophysiology of sepsis and for evaluating novel therapeutic agents.
-
Cecal Ligation and Puncture (CLP): This model mimics the polymicrobial nature of human peritonitis-induced sepsis.
-
Bacterial Injection Models: Intraperitoneal or intravenous injection of a specific bacterial strain (e.g., P. aeruginosa, E. coli) allows for the study of a monomicrobial infection.[3]
Murine Urinary Tract Infection (UTI) Model
UTIs are among the most common bacterial infections. The murine UTI model is a well-established method for studying the pathogenesis of UTIs and for testing the efficacy of antimicrobial agents.
Murine Skin and Soft Tissue Infection Model
This model is useful for evaluating the efficacy of antibiotics against localized infections, particularly those caused by pathogens like P. aeruginosa. A subcutaneous injection of a bacterial suspension leads to the formation of a localized abscess.[4]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy and pharmacokinetics of this compound from preclinical and clinical studies.
Table 1: Efficacy of this compound in a Murine Sepsis Model (Hypothetical Data Based on Typical Aminoglycoside Efficacy)
| Parameter | Control (Saline) | This compound (30 mg/kg) |
| Survival Rate (%) | 20 | 80 |
| Bacterial Load in Blood (CFU/mL) at 24h | 1 x 10^7 | 1 x 10^3 |
| Bacterial Load in Spleen (CFU/g) at 24h | 5 x 10^6 | 5 x 10^2 |
| TNF-α in Serum (pg/mL) at 6h | 1500 | 500 |
| IL-6 in Serum (pg/mL) at 6h | 3000 | 800 |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Intravenous Drip Infusion) [5]
| Dosage and Infusion Time | Peak Blood Level (Cmax) (µg/mL) | Half-life (T1/2 β) (hours) | Urinary Recovery Rate (24h) (%) |
| 60 mg (1 hour) | 7.3 | 3.34 | 90.1 |
| 120 mg (1 hour) | 9.5 | 2.48 | 53.5 |
| 60 mg (2 hours) | 5.7 | 3.36 | 98.6 |
| 120 mg (2 hours) | 8.7 | 3.71 | 60.9 |
Experimental Protocols
Protocol for Murine Sepsis Model (Cecal Ligation and Puncture)
This protocol describes the induction of polymicrobial sepsis in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
This compound
-
Sterile saline
-
Bacterial culture plates and incubator
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a point 5.0 mm from the cecal tip.
-
Puncture the cecum twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer this compound (e.g., 30 mg/kg) or saline (control) intraperitoneally or subcutaneously at specified time points post-surgery (e.g., 1 and 12 hours).
-
Monitor survival rates over a period of 7 days.
-
For bacterial load determination, euthanize a subset of animals at a specified time point (e.g., 24 hours), collect blood and organs (spleen, liver), homogenize the organs, and plate serial dilutions on appropriate agar plates to enumerate colony-forming units (CFU).
-
For cytokine analysis, collect blood at an earlier time point (e.g., 6 hours) and measure cytokine levels (e.g., TNF-α, IL-6) in the serum using ELISA.
Workflow for Murine Sepsis Model (CLP)
Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Protocol for Murine Urinary Tract Infection (UTI) Model
This protocol details the induction of a UTI in mice to assess the efficacy of this compound.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Uropathogenic E. coli (UPEC) strain
-
Luria-Bertani (LB) broth
-
Anesthetic (e.g., isoflurane)
-
Catheter
-
This compound
-
Sterile saline
-
Bacterial culture plates and incubator
Procedure:
-
Culture a UPEC strain in LB broth to the mid-logarithmic phase.
-
Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to a concentration of 1 x 10^9 CFU/mL.
-
Anesthetize the mouse.
-
Insert a catheter into the bladder via the urethra.
-
Instill 50 µL of the bacterial suspension (5 x 10^7 CFU) into the bladder.
-
Administer this compound (e.g., 20 mg/kg) or saline (control) subcutaneously or intraperitoneally at specified time points post-infection (e.g., 24 and 48 hours).
-
At a specified time point post-infection (e.g., 72 hours), euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on appropriate agar plates to determine the bacterial load (CFU/g of tissue).
Workflow for Murine UTI Model
Caption: Workflow for the murine Urinary Tract Infection (UTI) model.
Mechanism of Action and Signaling Pathways
This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound.
Conclusion
This compound is a potent aminoglycoside antibiotic with demonstrated efficacy in various in vivo models of bacterial infection. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate the therapeutic potential of this compound and other novel antimicrobial agents. Careful consideration of the animal model, bacterial strain, and treatment regimen is crucial for obtaining robust and translatable results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Review [new antibiotics series III]: micronomicin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical study on intravenous infusion of micronomicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Micronomicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin sulfate is an aminoglycoside antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately results in bacterial cell death.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent and for monitoring the susceptibility of clinical isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3]
These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, in accordance with established standards from the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action of this compound
This compound exerts its bactericidal effect by disrupting protein synthesis in susceptible bacteria. The process begins with the transport of the aminoglycoside across the bacterial cell membrane, a process that is dependent on electron transport and is therefore most effective in aerobic bacteria. Once inside the cytoplasm, micronomicin binds irreversibly to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of the mRNA template, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins can be non-functional or toxic to the cell, contributing to the disruption of normal cellular processes and ultimately leading to cell death.
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound against common Gram-positive and Gram-negative bacteria. This data is essential for understanding its spectrum of activity.
Table 1: MIC of this compound against Key Bacterial Species
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | FDA 209P | 0.01 | [4] |
| Escherichia coli | St.M. 589 | 0.75 | |
| Escherichia coli | Baker 2 | 0.3 | |
| Escherichia coli | F 14-BK | 0.03 | |
| Escherichia coli | R5/W677 | 0.03 | |
| Pseudomonas aeruginosa | Multiple Strains | 0.03 - 17.5 | |
| Klebsiella pneumoniae | Multiple Strains | 0.03 - 17.5 |
Table 2: General In Vitro Activity of this compound
| Bacterial Group | MIC Range (µg/mL) | Reference |
| Gram-negative bacteria (including Pseudomonas, Proteus, Klebsiella pneumoniae, Serratia) | 0.001 - 8.3 |
Experimental Protocols
Accurate and reproducible MIC determination is crucial for assessing the activity of this compound. The following are detailed protocols for the broth microdilution and agar dilution methods, based on CLSI guidelines.
Quality Control
Prior to and concurrently with testing clinical isolates, it is imperative to perform quality control (QC) testing using reference strains. This ensures the accuracy and reproducibility of the results.
Table 3: Recommended ATCC® Quality Control Strains for Aminoglycoside Susceptibility Testing
| QC Strain | ATCC® Number |
| Escherichia coli | 25922 |
| Staphylococcus aureus | 29213 |
| Pseudomonas aeruginosa | 27853 |
Note: The acceptable QC ranges for this compound with these strains should be established based on internal validation or by referencing the latest CLSI M100 document if available. As of the last update, specific QC ranges for this compound may not be explicitly listed in widely available documents and may need to be determined in-house according to CLSI M23 guidelines.[1][5]
Protocol 1: Broth Microdilution MIC Assay
This method is used to determine the MIC in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound (analytical grade powder)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Incubator (35°C ± 2°C)
-
Turbidity meter or spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile deionized water).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a total volume of 200 µL.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second well, and so on, down to the 10th well. Discard 100 µL from the 10th well. This will create a concentration gradient typically ranging from 64 µg/mL to 0.125 µg/mL.
-
The 11th well in each row should contain only CAMHB and the bacterial inoculum to serve as a positive growth control.
-
The 12th well should contain only sterile CAMHB to serve as a negative sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of preparing the final inoculum, add 10 µL of the adjusted inoculum to each well (except the sterility control well), bringing the final volume in each well to 110 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Caption: Broth microdilution workflow for MIC determination.
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound (analytical grade powder)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Inoculum replicator (optional)
-
Quality control strains
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare a series of sterile tubes each containing a specific volume of molten MHA (kept at 45-50°C).
-
Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations after dilution with the agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension of the test organism as described previously.
-
Dilute this suspension 1:10 in sterile saline or broth to achieve a final inoculum density of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicator or a calibrated loop, spot-inoculate 1-2 µL of the adjusted bacterial suspension onto the surface of each agar plate, including the growth control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Caption: Agar dilution workflow for MIC determination.
Logical Relationship for MIC Interpretation
The interpretation of an MIC value requires comparison against established clinical breakpoints. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent.
Caption: Logical flow for interpreting MIC values.
References
- 1. toku-e.com [toku-e.com]
- 2. idexx.com [idexx.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC quality control guidelines for Haemophilus susceptibility tests using cefdinir (FK482), cefepime, cefetamet, cefpirome, ceftibuten, fleroxacin, temafloxacin, clarithromycin, RP59500, and trospectomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Micronomicin Sulfate in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronomicin sulfate is an aminoglycoside antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit, leading to the inhibition of bacterial protein synthesis and ultimately cell death.[3][4] To enhance its efficacy, combat antimicrobial resistance, and potentially reduce dose-related side effects, this compound can be used in combination with other classes of antibiotics. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound with other antibiotics, focusing on beta-lactams and glycopeptides.
The primary mechanism behind the synergy between aminoglycosides and beta-lactam antibiotics lies in the ability of beta-lactams to damage the bacterial cell wall. This damage increases the permeability of the cell membrane, facilitating the uptake of the aminoglycoside, which can then more effectively reach its intracellular target, the ribosome.
Data Presentation: In Vitro Synergy of this compound Combinations
The synergistic activity of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. A summary of representative FIC indices for aminoglycoside combinations against various pathogens is presented below. Note: Data for this compound is limited in publicly available literature; therefore, data from closely related aminoglycosides (e.g., gentamicin, amikacin) are included as representative examples. Researchers are strongly encouraged to perform experimental validation for specific this compound combinations.
Table 1: Synergistic Effects of Aminoglycoside-Beta-Lactam Combinations against Gram-Negative Bacteria
| Pathogen | Aminoglycoside | Beta-Lactam | MIC of Aminoglycoside Alone (µg/mL) | MIC of Beta-Lactam Alone (µg/mL) | MIC of Aminoglycoside in Combination (µg/mL) | MIC of Beta-Lactam in Combination (µg/mL) | FIC Index | Interpretation |
| Pseudomonas aeruginosa | Gentamicin | Piperacillin | 4 | 64 | 1 | 16 | 0.5 | Synergy |
| Pseudomonas aeruginosa | Amikacin | Ceftazidime | 8 | 16 | 2 | 4 | 0.5 | Synergy |
| Klebsiella pneumoniae | Gentamicin | Imipenem | 2 | 4 | 0.5 | 1 | 0.5 | Synergy |
| Acinetobacter baumannii | Tobramycin | Meropenem | 4 | 8 | 1 | 2 | 0.5 | Synergy |
Table 2: Synergistic Effects of Aminoglycoside-Glycopeptide Combinations against Gram-Positive Bacteria
| Pathogen | Aminoglycoside | Glycopeptide | MIC of Aminoglycoside Alone (µg/mL) | MIC of Glycopeptide Alone (µg/mL) | MIC of Aminoglycoside in Combination (µg/mL) | MIC of Glycopeptide in Combination (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus (MRSA) | Gentamicin | Vancomycin | 128 | 2 | 32 | 0.5 | 0.5 | Synergy |
| Enterococcus faecium | Gentamicin | Vancomycin | 512 | 4 | 128 | 1 | 0.5 | Synergy |
| Staphylococcus epidermidis | Netilmicin | Teicoplanin | 64 | 4 | 16 | 1 | 0.5 | Synergy |
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Experimental Protocols
Protocol 1: Determination of Synergistic Activity using the Checkerboard Microdilution Assay
This protocol details the checkerboard method for determining the FIC index of this compound in combination with another antibiotic.
Materials:
-
This compound powder (analytical grade)
-
Partner antibiotic powder (e.g., Piperacillin, Vancomycin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (typically sterile deionized water) at a concentration of 10x the highest desired concentration to be tested.
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Checkerboard Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
In the first column, add 100 µL of the this compound stock solution to the wells in row A.
-
Perform serial two-fold dilutions of this compound down the columns by transferring 100 µL from row A to row B, and so on, discarding the final 100 µL from the last row.
-
In the first row, add 100 µL of the partner antibiotic stock solution to the wells in column 1.
-
Perform serial two-fold dilutions of the partner antibiotic across the rows by transferring 100 µL from column 1 to column 2, and so on, discarding the final 100 µL from the last column.
-
The result is a two-dimensional array of antibiotic concentrations.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
Determine the MIC of each antibiotic alone and in combination by visually inspecting for the lowest concentration that inhibits visible bacterial growth.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
-
Calculation of the FIC Index:
-
The FIC for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC index is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Visualizations
Signaling Pathway and Mechanism of Synergy
The synergistic effect of aminoglycosides and beta-lactam antibiotics is primarily due to the enhanced uptake of the aminoglycoside.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance of enterococci to aminoglycosides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of antimicrobial combinations against imipenem-resistant Acinetobacter baumannii of different MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Micronomicin Sulfate in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of micronomicin sulfate in preclinical animal infection models. This document details its mechanism of action, summarizes its reported efficacy, and provides adaptable protocols for various infection models.
Introduction
This compound is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is particularly effective against severe infections caused by Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[2] Like other aminoglycosides, this compound exerts its bactericidal effect by inhibiting protein synthesis, making it a potent agent for combating serious infections.[2] Its activity is concentration-dependent, meaning higher concentrations lead to more rapid bacterial killing.[2]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. The drug binds to the 30S ribosomal subunit of the bacteria, which causes a misreading of the mRNA template during translation. This leads to the incorporation of incorrect amino acids into polypeptide chains, resulting in the production of non-functional or toxic proteins. The accumulation of these aberrant proteins disrupts essential cellular processes and can compromise the integrity of the bacterial cell membrane, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
In Vivo Efficacy and Pharmacokinetics
Studies in animal models have demonstrated the therapeutic potential of this compound. Its efficacy in mice infected with Pseudomonas aeruginosa and Serratia sp. has been shown to correlate well with its in vitro antibacterial activity.[1] Pharmacokinetic studies indicate that its distribution in serum, urine, and tissues is comparable to that of gentamicin.[1] Notably, toxicological studies have suggested that this compound has a more favorable safety profile than other aminoglycosides, with reports of it being approximately four times less ototoxic in guinea pigs and less nephrotoxic in rabbits and rats when compared to gentamicin.[1]
Quantitative Data Summary
While specific ED₅₀ (Median Effective Dose) and PD₅₀ (Median Protective Dose) values for this compound in various animal models are not widely published in publicly accessible literature, the available data from comparative studies are summarized below. Researchers should determine these parameters empirically for their specific models and bacterial strains.
| Animal Model | Pathogen | Comparator | Efficacy/Toxicity Finding |
| Mice | Pseudomonas aeruginosa, Serratia sp. | Gentamicin (GM) | Therapeutic activity showed high correlation with in vitro activity, similar to GM.[1] |
| Guinea Pigs | N/A (Toxicity Study) | Gentamicin (GM) | Ototoxicity was approximately four times less than that of GM.[1] |
| Rabbits | N/A (Toxicity Study) | Gentamicin (GM), Dibekacin (DKB) | Nephrotoxicity was estimated to be less than that of GM and DKB.[1] |
| Rats | N/A (Toxicity Study) | Gentamicin (GM) | Nephrotoxicity was approximately four times less than that of GM.[1] |
Experimental Protocols
The following are generalized protocols for common animal infection models. The specific parameters, including bacterial strains, inoculum size, and this compound dosage, should be optimized for each study.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents and for studying their pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Protocol Workflow:
Caption: Workflow for the murine thigh infection model.
Methodology:
-
Animal Model: Use specific pathogen-free mice (e.g., ICR or C57BL/6), typically 6-8 weeks old.
-
Immunosuppression (Optional): To study the efficacy of the antibiotic independent of the host immune system, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).
-
Bacterial Strain: Use a clinically relevant strain of bacteria, such as Pseudomonas aeruginosa or Staphylococcus aureus.
-
Inoculum Preparation: Grow bacteria to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., subcutaneous or intravenous). Dosing regimens should be varied to determine the dose-response relationship.
-
Outcome Measures: At a specified endpoint (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/thigh).
Murine Pneumonia Model
This model is used to evaluate the efficacy of antibiotics against respiratory tract infections.
Methodology:
-
Animal Model: Use specific pathogen-free mice.
-
Bacterial Strain: Use a pathogen known to cause pneumonia, such as Klebsiella pneumoniae or Pseudomonas aeruginosa.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the thigh infection model.
-
Infection: Anesthetize the mice and instill the bacterial suspension (e.g., 20-50 µL) intranasally or intratracheally.
-
Treatment: Initiate treatment with this compound at a set time after infection (e.g., 2 hours).
-
Outcome Measures: At the study endpoint (e.g., 24 or 48 hours), euthanize the mice. Harvest the lungs, homogenize the tissue, and perform quantitative bacteriology to determine the CFU/lung. Other endpoints can include survival analysis and histopathology of the lung tissue.
Rat Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics the clinical progression of human sepsis.
Methodology:
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley or Wistar).
-
Procedure:
-
Anesthetize the rat.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum with a needle (e.g., 18-gauge). The size of the needle will also influence the severity of the resulting sepsis.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.
-
Treatment: Administer this compound at a specified time after the CLP procedure.
-
Outcome Measures: Monitor survival rates over a period of several days. Other endpoints can include measurement of bacterial load in blood and peritoneal fluid, and analysis of inflammatory markers in serum.
Conclusion
This compound is a potent aminoglycoside with demonstrated efficacy in animal models of bacterial infection and a favorable safety profile compared to other drugs in its class. The provided protocols offer a framework for the preclinical evaluation of this compound. It is imperative that researchers establish and optimize specific experimental parameters for their intended application to ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for Micronomicin Sulfate: Stability and Optimal Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of micronomicin sulfate and detail the optimal conditions for its storage. The included protocols offer standardized procedures for handling and stability testing to ensure the integrity and efficacy of this critical aminoglycoside antibiotic.
Stability Profile of this compound
This compound is a broad-spectrum aminoglycoside antibiotic. Understanding its stability profile is crucial for maintaining its potency and ensuring the reliability of experimental results and therapeutic efficacy. The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of other substances.
Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Recommended for long-term storage. |
| 2-8°C | Short-term storage[2][3] | Keep in a tightly sealed container, away from moisture.[4] | |
| Stock Solutions | -80°C | Up to 6 months[5] | Store under nitrogen in sealed vials.[5] Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[5] | Store under nitrogen in sealed vials.[5] Aliquot to avoid repeated freeze-thaw cycles. | |
| 2-8°C | Short-term (days to weeks)[6] | Prepare fresh solutions for optimal performance. If storing, filter-sterilize (0.22 µm filter) before use.[5] |
Factors Affecting Stability
-
Temperature: Elevated temperatures can lead to the degradation of this compound. As with other aminoglycosides, thermal degradation can occur, though specific kinetic data for micronomicin is limited.[7]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of aminoglycosides. Therefore, it is recommended to store this compound, both in solid form and in solution, protected from light.
-
Oxidizing Agents: this compound is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
-
Incompatibilities: Co-administration or mixing of aminoglycosides with certain other drugs, such as beta-lactam antibiotics (e.g., penicillins and cephalosporins), can result in the inactivation of the aminoglycoside.[8]
Experimental Protocols
The following protocols are provided as a guide for the stability testing of this compound. These are based on established methods for aminoglycoside analysis and forced degradation studies.
Protocol for Stability-Indicating HPLC Method
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Pentafluoropropionic acid (PFPA)
-
Sodium hydroxide (NaOH)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a pulsed electrochemical detector (PED) or a UV detector (low wavelength, e.g., <220 nm)
-
pH meter
Chromatographic Conditions (Adapted from Yuan et al., 2013[4]):
| Parameter | Condition |
| Mobile Phase | Acetonitrile and an aqueous solution (1:99 v/v). The aqueous solution contains 1.25% (v/v) TFA, 0.025% (v/v) PFPA, and 0.85% (v/v) of 50% NaOH, with the pH adjusted to 2.6 with 0.5 M NaOH. |
| Flow Rate | 1.0 mL/min |
| Column | C18 reverse-phase column |
| Detection | Pulsed Electrochemical Detection (PED) with a post-column addition of 0.5 M NaOH at 0.3 mL/min to raise the pH above 12 for detection. Alternatively, a UV detector at a low wavelength can be used, though sensitivity may be lower. |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in water at a concentration of 1 mg/mL. From this, prepare a series of working standards by diluting with the mobile phase to concentrations ranging from 0.25 to 60 µg/mL.
-
Sample Preparation: Dissolve the this compound sample in water to a known concentration (e.g., 1 mg/mL). For stability samples, dilute with the mobile phase to fall within the linear range of the standard curve.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the standard curve. The percentage of degradation can be calculated by comparing the concentration of the stressed sample to that of an unstressed control.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M hydrochloric acid (HCl) to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide (H₂O₂) solution to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of this compound powder in a thin layer in a petri dish.
-
Expose to a temperature of 105°C in a calibrated oven for 48 hours.
-
At specified time points, withdraw a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in water) to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure, analyze both the exposed and control samples by HPLC.
-
Visualizations
The following diagrams illustrate key workflows and potential pathways related to the stability of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pharmtech.com [pharmtech.com]
- 4. Analysis of micronomicin by liquid chromatography with pulsed electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bacterial Resistance to Micronomicin Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving micronomicin sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic.[1] Like other aminoglycosides, it functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which causes misreading of the mRNA template.[2][3] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death. Micronomicin is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and P. aeruginosa.[1]
Q2: My bacterial cultures are showing resistance to this compound. What are the common resistance mechanisms?
Bacterial resistance to this compound, and aminoglycosides in general, can occur through several primary mechanisms:
-
Enzymatic Modification: This is the most prevalent mechanism.[3][4] Bacteria may produce Aminoglycoside-Modifying Enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[3][4] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Phosphotransferases (APHs)
-
Aminoglycoside Nucleotidyltransferases (ANTs)
-
-
Target Site Modification: Bacteria can develop mutations in the 16S rRNA gene, which is part of the 30S ribosomal subunit where micronomicin binds.[3][5][6][7] These mutations reduce the binding affinity of the antibiotic to its target. Another mechanism involves the methylation of the 16S rRNA by 16S rRNA methyltransferases, which also confers high-level resistance.[7][8][9]
-
Reduced Intracellular Concentration: Bacteria can limit the amount of micronomicin that reaches the ribosomes through two main strategies:
Q3: How can I determine the level of resistance in my bacterial strain?
The level of resistance is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11][12][13] A significant increase in the MIC of your test strain compared to a susceptible control strain indicates resistance.
Troubleshooting Guide
Problem: My MIC values for this compound are significantly higher than expected.
This is a common indication of bacterial resistance. Follow these steps to troubleshoot the issue:
Step 1: Confirm the MIC Value
It is crucial to first ensure the validity of your initial MIC results.
-
Action: Repeat the MIC determination using a standardized method such as broth microdilution or agar dilution. Include a known susceptible control strain in your experiment for comparison.
Step 2: Investigate the Mechanism of Resistance
Once you have confirmed the high MIC, the next step is to identify the underlying resistance mechanism.
-
Hypothesis 1: Enzymatic Modification by AMEs
-
Hypothesis 2: Target Site Modification
-
Hypothesis 3: Efflux Pump Overexpression
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB).
-
This compound stock solution.
-
Bacterial culture in the logarithmic growth phase.
-
Spectrophotometer.
-
-
Prepare Antibiotic Dilutions:
-
Create a serial two-fold dilution of this compound in MHB across the wells of the 96-well plate. The concentration range should span the expected MIC.
-
Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Protocol 2: Screening for Aminoglycoside-Modifying Enzyme (AME) Genes by PCR
-
DNA Extraction:
-
Extract genomic DNA from the resistant bacterial strain using a commercial DNA extraction kit.
-
-
Primer Design:
-
Design or obtain primers specific for common AME genes (e.g., aac(6')-Ib, aph(3')-Ia, ant(3'')-Ia).
-
-
PCR Amplification:
-
Set up a PCR reaction with the extracted DNA, specific primers, Taq polymerase, dNTPs, and PCR buffer.
-
Use the following general cycling conditions (optimize as needed):
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
The presence of a band of the expected size indicates the presence of the AME gene.
-
Protocol 3: Detection of 16S rRNA Mutations by Sequencing
-
PCR Amplification of 16S rRNA Gene:
-
Amplify the 16S rRNA gene from the genomic DNA of the resistant strain using universal 16S rRNA primers.
-
-
PCR Product Purification:
-
Purify the amplified PCR product to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with the 16S rRNA sequence from a known susceptible strain of the same bacterial species.
-
Identify any nucleotide substitutions, insertions, or deletions in the resistant strain's sequence.
-
Data Presentation
Table 1: Example MIC Values for this compound against Susceptible and Resistant Bacteria
| Bacterial Species | Strain Type | Resistance Mechanism | This compound MIC (µg/mL) |
| Escherichia coli | Susceptible (Wild-Type) | None | 0.5 - 2 |
| Escherichia coli | Resistant | AAC(3)-II | > 64 |
| Pseudomonas aeruginosa | Susceptible (Wild-Type) | None | 1 - 4 |
| Pseudomonas aeruginosa | Resistant | MexXY Efflux Pump Overexpression | 16 - 32 |
| Staphylococcus aureus | Susceptible (Wild-Type) | None | 0.25 - 1 |
| Staphylococcus aureus | Resistant | APH(2'')/AAC(6') | > 128 |
| Klebsiella pneumoniae | Susceptible (Wild-Type) | None | 0.5 - 2 |
| Klebsiella pneumoniae | Resistant | 16S rRNA Methyltransferase (armA) | ≥ 256[8] |
Note: These are example values and may vary depending on the specific strain and testing conditions.
Visualizations
Caption: Troubleshooting workflow for high micronomicin MIC.
Caption: Signaling pathways of micronomicin action and resistance.
References
- 1. toku-e.com [toku-e.com]
- 2. Riboswitch control of induction of aminoglycoside resistance acetyl and adenyl-transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of 16S rRNA Gene Sequence Analysis for Identification of Bacteria on Clinical Microbiology and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic analysis of new 16S rRNA mutations conferring aminoglycoside resistance in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 11. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.dk [idexx.dk]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and accurate method for the detection of four aminoglycoside modifying enzyme drug resistance gene in clinical strains of Escherichia coli by a multiplex polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene–Gene Interactions Reduce Aminoglycoside Susceptibility of Pseudomonas aeruginosa through Efflux Pump-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iicbe.org [iicbe.org]
Technical Support Center: Optimizing Micronomicin Sulfate Concentration for Effective Bacterial Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing micronomicin sulfate for bacterial inhibition studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and accurate experimental outcomes.
I. Troubleshooting Guides
This section addresses common issues that may arise during bacterial inhibition experiments with this compound.
Issue 1: No Bacterial Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Bacterial Resistance: | The bacterial strain may be resistant to this compound. Confirm the expected susceptibility of your bacterial strain from literature or previous experiments. Consider testing a known susceptible control strain in parallel. |
| Incorrect Concentration: | The concentration of this compound may be too low. Verify your stock solution calculations and dilution series. Prepare a fresh stock solution and repeat the experiment. |
| Inactive Antibiotic: | The this compound may have degraded. Ensure it has been stored correctly at 2-8°C.[1] Use a fresh vial of the antibiotic. |
| High Bacterial Inoculum: | An overly dense bacterial culture can overwhelm the antibiotic. Ensure your bacterial suspension is standardized, typically to a 0.5 McFarland standard, before inoculation. |
| Anaerobic Conditions: | This compound's bactericidal action depends on oxygen-dependent transport into the bacterial cell, making it less effective against anaerobic bacteria.[2] Ensure your incubation conditions are appropriate for aerobic growth if targeting susceptible organisms. |
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Possible Cause | Troubleshooting Step |
| Inoculum Variability: | Inconsistent starting bacterial concentrations will lead to variable MICs. Always use a freshly prepared and standardized inoculum (e.g., 0.5 McFarland standard). |
| Pipetting Errors: | Inaccurate pipetting during the serial dilution of this compound can significantly alter the final concentrations in your assay. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Incubation Time/Temperature: | Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the apparent MIC. Adhere strictly to the incubation parameters specified in your protocol. |
| Media Composition: | The composition of the culture medium can influence the activity of aminoglycosides. Use the recommended medium for susceptibility testing, such as Mueller-Hinton Broth or Agar. |
Issue 3: Unexpected Contamination
| Possible Cause | Troubleshooting Step |
| Non-sterile Technique: | Contamination can be introduced at any step. Ensure all materials (media, plates, pipette tips) are sterile and maintain strict aseptic technique throughout the experimental setup. |
| Contaminated Reagents: | The this compound stock solution, media, or bacterial culture may be contaminated. Visually inspect all reagents for signs of contamination before use. If in doubt, prepare fresh reagents. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which causes a misreading of mRNA.[2][3] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[2][3] Its activity is concentration-dependent, meaning higher concentrations lead to more rapid killing of bacteria.[3]
Q2: What is the spectrum of activity for this compound?
A2: this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] It is particularly effective against species such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][3][5][6] However, it is inactive against fungi like Candida albicans and Aspergillus niger.[6]
Q3: What are the typical MIC values for this compound?
A3: The Minimum Inhibitory Concentration (MIC) of this compound varies depending on the bacterial species and strain. The table below summarizes some reported MIC values.
Q4: What factors can influence the efficacy of this compound in my experiments?
A4: Several factors can affect the performance of this compound. Its uptake into bacteria is an active, oxygen-dependent process, making it less effective in anaerobic environments.[2] The pH and cation concentration of the culture medium can also impact its activity. Furthermore, the metabolic state of the bacteria can influence their susceptibility.[7]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a powder and is freely soluble in water.[1] Prepare a stock solution in sterile distilled water or an appropriate buffer. It is recommended to sterilize the stock solution by filtration through a 0.22 µm filter. Store the stock solution and the powder at 2-8°C.[1]
III. Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Various strains | 0.03 - 17.5 | [5] |
| Klebsiella pneumoniae | Various strains | 0.03 - 17.5 | [5] |
| Proteus spp. | Not specified | 0.001 - 8.3 | [5] |
| Serratia spp. | Not specified | 0.001 - 8.3 | [5] |
| Staphylococcus aureus | FDA 209 P | 0.01 | [5] |
| Staphylococcus aureus | Various strains | 0.001 - 8.3 | [6] |
| Escherichia coli | St. M. 589 | 0.75 | [5] |
| Escherichia coli | Baker 2 | 0.3 | [5] |
| Escherichia coli | F 14-BK | 0.03 | [5] |
| Escherichia coli | R5/W677 | 0.03 | [5] |
| Escherichia coli | Various strains | 0.001 - 8.3 | [6] |
| Bacillus subtilis | Not specified | 0.001 - 8.3 | [6] |
| Bacillus cereus | Not specified | 0.001 - 8.3 | [6] |
| Candida albicans | Not specified | >10 | [6] |
| Aspergillus niger | Not specified | >10 | [6] |
IV. Experimental Protocols
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
-
Prepare this compound Stock Solution: Dissolve this compound powder in sterile deionized water to create a concentrated stock solution (e.g., 1 mg/mL). Sterilize by filtration through a 0.22 µm filter.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL. Leave one column of wells with only MHB to serve as a growth control.
-
Prepare Bacterial Inoculum: Inoculate a few colonies of the test bacterium from a fresh agar plate into sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Microtiter Plate: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, including the growth control wells.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under aerobic conditions.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8][9]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol describes the disk diffusion method for assessing bacterial susceptibility to this compound.
-
Prepare Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Apply Antibiotic Disk: Aseptically place a paper disk impregnated with a known amount of this compound onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret Results: Compare the measured zone diameter to established interpretive charts (e.g., from CLSI or EUCAST) to determine if the bacterium is susceptible, intermediate, or resistant to this compound.
V. Visualizations
References
- 1. toku-e.com [toku-e.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. [Review [new antibiotics series III]: micronomicin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
Technical Support Center: Micronomicin Sulfate Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of micronomicin sulfate in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
Micronomicin is an aminoglycoside antibiotic.[1][2] Like other drugs in its class, it can degrade in aqueous solutions when exposed to various environmental stressors such as pH changes, temperature fluctuations, light, and oxidizing agents.[3][4][5] This degradation can lead to a loss of potency and the formation of potentially toxic byproducts, making the study of its stability crucial for formulation development, storage, and regulatory compliance.
Q2: What are the typical forced degradation conditions studied for aminoglycoside antibiotics like this compound?
Forced degradation studies are essential to understand the chemical stability of a drug.[3] Typical stress conditions for aminoglycosides include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heating the solid drug or a solution at high temperatures (e.g., 60-80°C).[6]
-
Photodegradation: Exposing the drug solution to UV or fluorescent light.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on the known chemistry of other aminoglycosides like gentamicin and streptomycin, the following degradation mechanisms are plausible:
-
Hydrolysis: The glycosidic bonds are susceptible to cleavage under both acidic and basic conditions. This would break the molecule into its constituent amino sugar and aminocyclitol moieties.
-
Oxidation: The amino groups and hydroxyl groups on the sugar rings are prone to oxidation, which can lead to the formation of various degradation products.
-
Thermal Stress: High temperatures can accelerate hydrolysis and other degradation reactions.[7] For some aminoglycosides, thermal degradation can involve Maillard-type reactions.[7]
Troubleshooting Guide for Degradation Studies
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), elevate the temperature, or prolong the exposure time. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 10-30%) to observe the primary degradation products. |
| Poor separation of degradation products in HPLC. | The analytical method is not optimized. | Adjust the mobile phase composition, pH, gradient, or select a different column. A stability-indicating method should be able to resolve the parent drug from all significant degradation products.[8] |
| Inconsistent or irreproducible degradation results. | Variability in experimental conditions. | Ensure precise control over temperature, pH, concentration of reagents, and light exposure. Use a calibrated and well-maintained analytical instrument. |
| Identification of unknown peaks in the chromatogram. | Formation of degradation products. | Utilize mass spectrometry (LC-MS) to determine the molecular weight of the unknown peaks and deduce their structures based on the parent molecule's fragmentation pattern. |
Experimental Protocols
General Protocol for Forced Degradation Study:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a buffer) to prepare a stock solution of known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and heat at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and keep at room temperature or heat for a specific duration.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for a specified time.
-
-
Neutralization (for acid and base hydrolysis): After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute the stressed samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) for the identification of degradation products.
Quantitative Data Summary
The following table presents hypothetical quantitative data from a forced degradation study on a this compound solution. The goal of such a study is to achieve a target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Number of Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | 18.5% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 12.8% | 4 |
| Thermal | - | 48 hours | 80°C | 9.5% | 1 |
| Photodegradation | UV Light (254 nm) | 72 hours | Room Temp | 7.3% | 2 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. store.p212121.com [store.p212121.com]
- 2. discofinechem.com [discofinechem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pharmtech.com [pharmtech.com]
- 6. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of gentamicin degradation and preservation in polymer device processing [morressier.com]
- 8. chromatographyonline.com [chromatographyonline.com]
common experimental issues with micronomicin sulfate
Welcome to the technical support center for micronomicin sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Assays
Question: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the common causes and how can I troubleshoot this?
Answer: Inconsistent MIC values are a frequent issue in antimicrobial susceptibility testing. Here are the primary causes and troubleshooting steps:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too heavy will lead to falsely high MICs, while one that is too light will result in falsely low MICs.[1]
-
Troubleshooting: Always standardize your inoculum using a McFarland standard (typically 0.5) and verify the colony forming units (CFU)/mL. Ensure the inoculum is used within 15 minutes of standardization.[1]
-
-
Media Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in Mueller-Hinton Broth (MHB) can significantly affect the activity of aminoglycosides.
-
Troubleshooting: Use cation-adjusted MHB for all aminoglycoside susceptibility testing. Prepare or purchase media from a reputable source and check the pH and cation concentration of in-house prepared media.
-
-
This compound Stock Solution: Degradation of the antibiotic stock solution can lead to inaccurate MICs.
-
Troubleshooting: Prepare fresh stock solutions or store aliquots at -20°C or lower for long-term use. Avoid repeated freeze-thaw cycles. The stability of the diluted antibiotic in the culture medium at 37°C should also be considered, as some antibiotics degrade significantly over the incubation period.
-
-
Contamination: Contamination of the bacterial culture or the microtiter plate will lead to erroneous results.
-
Troubleshooting: Use aseptic techniques throughout the procedure. Include a sterility control (broth only, no bacteria or antibiotic) and a growth control (broth with bacteria, no antibiotic) on each plate.
-
Question: I am observing low cell viability in my control group during cytotoxicity assays (e.g., MTT, XTT). What could be the cause?
Answer: Low viability in the control group of a cytotoxicity assay can be caused by several factors unrelated to the compound being tested:
-
Cell Seeding Density: An inappropriate number of cells seeded can lead to either overgrowth and nutrient depletion or insufficient cell numbers for a robust signal.
-
Troubleshooting: Optimize the cell seeding density for your specific cell line and the duration of the assay.
-
-
Serum and Phenol Red Interference: Components of the culture medium, such as serum and phenol red, can interfere with the chemistry of some viability assays.
-
Troubleshooting: When using assays like MTT, it is recommended to use serum-free media during the incubation with the reagent. Also, include a background control with media only to subtract any absorbance not related to the cells.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., water, DMSO) might be toxic to the cells at the concentration used.
-
Troubleshooting: Include a vehicle control (cells treated with the same concentration of the solvent as the highest concentration of the drug) to assess solvent toxicity. Keep the final solvent concentration as low as possible (typically <0.5% for DMSO).
-
In Vivo Assays
Question: I am not observing significant ototoxicity in my animal model after this compound administration. What should I consider?
Answer: The induction of ototoxicity can be influenced by several factors:
-
Animal Model and Strain: Different species and even strains within a species can have varying sensitivities to aminoglycoside-induced ototoxicity. Zebrafish larvae are a common model for rapid screening, while rodents are used for more detailed studies.
-
Dose and Duration: The dose and duration of this compound administration are critical. Sub-optimal doses may not induce significant hair cell loss.
-
Troubleshooting: Conduct a dose-response study to determine the optimal concentration of this compound that induces ototoxicity without causing systemic toxicity and mortality. For example, in zebrafish larvae, neomycin is often used for acute exposure (e.g., 200 µM for 30 minutes), while gentamicin is used for continuous exposure (e.g., 100 µM for 6 hours).[2]
-
-
Assessment Method: The method used to assess hair cell damage is important.
-
Troubleshooting: Use sensitive methods like fluorescent staining of hair cells (e.g., with DASPEI) in zebrafish or immunohistochemistry and scanning electron microscopy for rodent cochlear explants. Auditory Brainstem Response (ABR) is the gold standard for assessing hearing loss in rodents.
-
Question: How can I effectively monitor for nephrotoxicity in my rodent model treated with this compound?
Answer: Monitoring for nephrotoxicity involves a combination of biochemical and histological assessments:
-
Biochemical Markers:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): These are standard markers of kidney function. A significant increase in these markers indicates renal damage.
-
Urinary Biomarkers: More sensitive and earlier markers of kidney injury include Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).
-
-
Histopathology:
-
Kidney Tissue Analysis: After the treatment period, kidney tissues should be collected, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to look for signs of acute tubular necrosis, particularly in the proximal tubules.
-
-
Experimental Design:
-
Dose and Duration: Nephrotoxicity is dose- and duration-dependent. For example, in rats, daily injections of gentamicin at 100 mg/kg for 8 days can induce significant nephrotoxicity.[3]
-
Control Group: Always include a control group that receives the vehicle (e.g., saline) to compare with the treated group.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related aminoglycosides to aid in experimental design.
Table 1: In Vitro Antimicrobial Activity of Micronomicin and Gentamicin
| Bacterium | Micronomicin MIC Range (µg/mL) | Gentamicin MIC Range (µg/mL) |
| Escherichia coli | 0.5 - 4 | 0.25 - 2 |
| Pseudomonas aeruginosa | 1 - 8 | 0.5 - 8 |
| Klebsiella pneumoniae | 0.25 - 2 | 0.25 - 4 |
| Staphylococcus aureus | 0.125 - 1 | 0.06 - 1 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: In Vivo Toxicity Data for Aminoglycosides
| Aminoglycoside | Animal Model | Dose | Effect |
| Gentamicin | Rat | 100 mg/kg/day for 8 days (i.p.) | Significant increase in urinary KIM-1 and histological evidence of proximal tubule injury.[3] |
| Gentamicin | Rat (neonate) | 20 mg/kg/day for 7 days (i.p.) | Degeneration of some proximal convoluted tubules.[4] |
| Gentamicin | Mouse | 175 mg/kg (single injection) + furosemide | Elevated auditory brainstem response (ABR) thresholds, indicating hearing loss.[5] |
| Neomycin | Zebrafish Larvae | 200 µM for 30 minutes | Acute hair cell loss in the lateral line.[2] |
| Gentamicin | Zebrafish Larvae | 100 µM for 6 hours | Continuous hair cell loss in the lateral line.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Store in aliquots at -20°C or below.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to all wells.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach a final volume of 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[6]
-
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound on a mammalian cell line.
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix gently and incubate for a further 15 minutes to ensure complete solubilization.[9]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Visualizations
Signaling Pathway of Aminoglycoside-Induced Hair Cell Apoptosis
This diagram illustrates the intrinsic apoptotic pathway triggered by aminoglycosides in cochlear hair cells.
Caption: Aminoglycoside-induced hair cell apoptosis pathway.
Experimental Workflow for Preclinical Nephrotoxicity Assessment
This diagram outlines a typical workflow for evaluating the nephrotoxicity of a compound like this compound in a rodent model.
Caption: Workflow for in vivo nephrotoxicity assessment.
Troubleshooting Logic for Inconsistent MIC Results
This diagram provides a logical approach to troubleshooting variable MIC assay outcomes.
Caption: Logic diagram for troubleshooting MIC results.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Frontiers | Natural Bizbenzoquinoline Derivatives Protect Zebrafish Lateral Line Sensory Hair Cells from Aminoglycoside Toxicity [frontiersin.org]
- 3. A Method for the Evaluation of Site-Specific Nephrotoxic Injury in the Intact Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary metabolomic markers of aminoglycoside nephrotoxicity in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designer aminoglycosides prevent cochlear hair cell loss and hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
how to prevent precipitation of micronomicin sulfate in growth media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of micronomicin sulfate in growth media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in growth media?
This compound is an aminoglycoside antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] It is used in cell culture and microbiology to prevent or treat bacterial contamination. Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to bacterial cell death.
Q2: What are the common causes of this compound precipitation in growth media?
Precipitation of this compound in growth media can be attributed to several factors:
-
High Concentrations: Exceeding the solubility limit of this compound in the media.
-
pH Shifts: Changes in the media's pH can affect the solubility of the antibiotic. This compound solutions typically have a pH between 3.5 and 5.5.[1][2][3]
-
Temperature Fluctuations: Temperature shifts, including freeze-thaw cycles of stock solutions or media, can cause salts and other components to precipitate.[4][5]
-
Interactions with Media Components: Growth media are complex mixtures containing various salts, amino acids, and other supplements. This compound, being a sulfate salt, can interact with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) present in the media, potentially forming insoluble precipitates such as calcium sulfate. High concentrations of phosphate and bicarbonate can also contribute to the precipitation of media components.
Q3: How can I identify if the turbidity in my culture is due to precipitation or microbial contamination?
Microbial contamination, such as by bacteria or yeast, will show cellular forms under a microscope, and the turbidity will increase over time as the microbes multiply. Chemical precipitates, on the other hand, will often appear as amorphous or crystalline structures under the microscope and will not proliferate.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues with this compound precipitation.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Conditions | Reference |
| Water | Freely soluble | - | [1] |
| Water | 50 mg/mL | Requires sonication | [6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL | - | [7] |
| PBS | 100 mg/mL | Clear solution, may require sonication | [6] |
| Dimethylformamide (DMF) | Slightly soluble | - | [7] |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | - | [7] |
| Ethanol | Slightly soluble | - | [7] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound (10 mg/mL)
This protocol details the preparation of a 10 mg/mL stock solution. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container. To prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of the powder.
-
Dissolving: Add a portion of the sterile water to the powder in the 50 mL conical tube. Vortex or mix gently until the powder is completely dissolved. Bring the final volume to 10 mL with sterile water. If dissolution is difficult, gentle warming or sonication may be applied.[6]
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes. This prevents contamination of the entire stock during use and minimizes freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to one year) or at 2-8°C for short-term use.[1][8]
Protocol 2: Supplementing Growth Media with this compound
This protocol provides steps to add this compound to growth media while minimizing the risk of precipitation.
Materials:
-
Prepared sterile growth medium, pre-warmed to 37°C
-
Sterile this compound stock solution
-
Sterile pipettes
Procedure:
-
Pre-warm the Medium: Before adding the antibiotic, ensure your growth medium is at the desired temperature of use (typically 37°C). Adding a cold antibiotic solution to a warm medium can sometimes cause precipitation.
-
Calculate the Required Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your medium. For example, to achieve a final concentration of 50 µg/mL in 100 mL of medium using a 10 mg/mL stock solution, you would add 0.5 mL of the stock solution.
-
Aseptic Addition: Aseptically add the calculated volume of the this compound stock solution to the pre-warmed growth medium.
-
Mixing: Gently swirl the medium to ensure the antibiotic is evenly distributed. Avoid vigorous shaking, which can denature proteins in the medium.
-
Final Check: Visually inspect the medium for any signs of precipitation immediately after adding the antibiotic and after a short incubation period.
Best Practices to Prevent Precipitation:
-
Order of Addition: When preparing media from powder, dissolve salts like calcium chloride separately in deionized water before adding them to the other components.[4][5]
-
pH Stability: Ensure the final pH of the medium is within the recommended range for both the cells and the antibiotic's stability.
-
Avoid Autoclaving with Antibiotics: Never autoclave media that already contains this compound, as the high temperatures will degrade the antibiotic. Add the filter-sterilized antibiotic solution to the cooled, autoclaved medium.
-
Minimize Temperature Fluctuations: Store stock solutions and prepared media at their recommended temperatures and avoid repeated freeze-thaw cycles.[4][5]
References
- 1. toku-e.com [toku-e.com]
- 2. This compound, 590 ^mg/mg 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 590 ^mg/mg 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. goldbio.com [goldbio.com]
strategies to improve the efficacy of micronomicin sulfate treatment
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support resource for micronomicin sulfate. This center provides essential information, troubleshooting guidance, and detailed protocols to assist researchers in optimizing the therapeutic efficacy of this important aminoglycoside antibiotic.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values
| Possible Cause | Troubleshooting Steps & Solutions |
| Bacterial Resistance | 1. Enzymatic Modification: Suspect the presence of aminoglycoside-modifying enzymes (AMEs). Consider synergy testing with compounds that may interfere with AME activity or with antibiotics that are not substrates for these enzymes. 2. Target Site Alteration: The bacterial 30S ribosomal subunit, the target of micronomicin, may have acquired mutations. It may be necessary to sequence the relevant ribosomal RNA or protein genes to identify potential resistance-conferring mutations. 3. Reduced Uptake or Active Efflux: The bacterium may exhibit reduced cell membrane permeability or possess active efflux pumps that remove the antibiotic. Test for synergistic effects with cell wall synthesis inhibitors, such as beta-lactams, which can enhance micronomicin uptake.[1] |
| Inoculum Effect | An excessively high initial bacterial concentration can lead to an artificially elevated MIC. It is critical to standardize the bacterial inoculum to approximately 5 x 105 CFU/mL, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3] |
| Media Composition | The concentration of divalent cations (Ca2+, Mg2+) in the growth medium can significantly impact the activity of aminoglycoside antibiotics. Always use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing to ensure consistency and accuracy. |
| Reagent Integrity | The this compound stock solution may have degraded over time or due to improper storage. Always prepare fresh stock solutions and store them at the recommended temperature to maintain potency. |
Issue 2: Inconsistent or Unreliable Results in Synergy Testing (Checkerboard Assay)
| Possible Cause | Troubleshooting Steps & Solutions |
| Pipetting Inaccuracies | Errors in serial dilutions are a common source of variability and can lead to erroneous Fractional Inhibitory Concentration (FIC) index calculations. Use properly calibrated pipettes and ensure thorough mixing at each dilution step. |
| Incorrect Inoculum Density | An improper bacterial concentration will alter the apparent MICs of both drugs being tested, leading to inaccurate FIC index values. Standardize the inoculum precisely as you would for a standard MIC determination.[2] |
| "Skipped" Wells | The appearance of bacterial growth in wells with higher antibiotic concentrations while wells with lower concentrations remain clear can indicate contamination or the presence of a resistant subpopulation. Repeat the assay using aseptic techniques and a freshly prepared, pure inoculum. |
| Ambiguous Growth Interpretation | Visually determining the endpoint of growth inhibition can be subjective. For a more objective and quantitative assessment, use a microplate reader to measure the optical density (OD) of each well. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound? A1: this compound is an aminoglycoside antibiotic that functions by inhibiting bacterial protein synthesis.[4] It achieves this by binding to the 30S subunit of the bacterial ribosome, which leads to the misreading of mRNA during translation.[4][5] This results in the production of aberrant, non-functional proteins, ultimately leading to bacterial cell death.[4][5]
Q2: What are the primary mechanisms through which bacteria develop resistance to this compound? A2: Bacterial resistance to aminoglycosides, including micronomicin, is typically multifactorial. The three main mechanisms are:
-
Enzymatic Modification: The production of aminoglycoside-modifying enzymes (AMEs) that chemically alter and inactivate the antibiotic is the most common resistance mechanism in clinical settings.[6][7]
-
Target Site Modification: Mutations in the genes encoding the 16S rRNA component of the 30S ribosomal subunit or associated ribosomal proteins can reduce the binding affinity of micronomicin, thereby rendering it less effective.[8]
-
Reduced Intracellular Accumulation: Bacteria can limit the intracellular concentration of the drug by either reducing its uptake across the cell envelope or by actively expelling it using efflux pumps.[9][10][11]
Q3: How can I quantitatively assess the synergistic potential of this compound with another antimicrobial agent? A3: The checkerboard assay is the standard in vitro method for evaluating antibiotic synergy.[4][5][12][13][14] This technique involves testing various concentrations of two drugs, both alone and in combination, to determine their effect on bacterial growth. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction. An FIC index of ≤ 0.5 is the generally accepted threshold for defining a synergistic interaction.[5][14]
Q4: What is the scientific basis for combining this compound with a beta-lactam antibiotic? A4: Beta-lactam antibiotics, such as penicillins and cephalosporins, inhibit the synthesis of the bacterial cell wall.[15] The resulting damage to the cell wall is thought to increase its permeability, which in turn facilitates the uptake of aminoglycosides like micronomicin into the bacterial cell.[1] This enhanced intracellular accumulation leads to a more potent bactericidal effect, which is the basis of the observed synergy.[6][16]
Q5: Are there advanced drug delivery strategies that can enhance the efficacy of this compound? A5: Yes, novel drug delivery systems are a promising approach. Encapsulating aminoglycosides within liposomes or polymeric nanoparticles can improve their therapeutic index.[3][17][18] These nanocarriers can protect the antibiotic from enzymatic degradation, potentially improve its pharmacokinetic profile, and enable controlled release at the site of infection.[3][18][19] This can lead to enhanced efficacy while reducing the potential for dose-related toxicities, such as nephrotoxicity and ototoxicity.[4]
Data Presentation
Table 1: Illustrative Synergistic Activity of Aminoglycosides with Beta-Lactams against Pseudomonas aeruginosa
| Aminoglycoside | Beta-Lactam | MIC of Aminoglycoside Alone (µg/mL) | MIC of Beta-Lactam Alone (µg/mL) | MIC of Aminoglycoside in Combination (µg/mL) | MIC of Beta-Lactam in Combination (µg/mL) | FIC Index | Interpretation |
| Micronomicin | Piperacillin | 4 | 32 | 1 | 8 | 0.50 | Additive |
| Micronomicin | Cefsulodin | 4 | 16 | 0.5 | 4 | 0.38 | Synergy |
| Gentamicin | Piperacillin | 2 | 16 | 0.5 | 4 | 0.50 | Additive |
| Tobramycin | Ceftazidime | 1 | 8 | 0.25 | 2 | 0.50 | Additive |
Note: The data presented are illustrative and compiled from various studies on aminoglycoside synergy. Actual MIC and FIC values will vary depending on the specific bacterial strains and experimental conditions.
Table 2: Typical Characteristics of Aminoglycoside-Loaded Nanoparticle Formulations
| Nanoparticle Type | Aminoglycoside | Average Particle Size (nm) | Encapsulation Efficiency (%) | Potential Benefits |
| PLGA Nanoparticles | Gentamicin | 150-300 | 40-70 | Biodegradable, sustained release |
| Chitosan Nanoparticles | Gentamicin | 200-400 | 50-80 | Mucoadhesive, potential for enhanced cellular uptake |
| Liposomes | Tobramycin | 100-250 | 10-40 | Biocompatible, potential for reduced systemic toxicity |
Note: This table provides a summary of typical data for nanoparticle formulations of aminoglycosides. The specific characteristics of micronomicin-loaded systems would need to be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M07)
-
Preparation of Materials: Have sterile cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, a prepared stock solution of this compound, and a log-phase bacterial culture ready.[20]
-
Antibiotic Dilution Series: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to cover a clinically relevant range of concentrations.
-
Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline or broth to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension 1:150 in CAMHB to obtain a concentration of approximately 1 x 106 CFU/mL.[2]
-
Plate Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, which will result in a final inoculum density of approximately 5 x 105 CFU/mL. Be sure to include a positive control well (bacteria in broth with no antibiotic) and a negative control well (broth only, for sterility check).[2]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Configuration: In a 96-well microtiter plate, create a two-dimensional matrix of antibiotic concentrations. Perform serial dilutions of this compound along the columns (x-axis) and a second antibiotic (e.g., a beta-lactam) along the rows (y-axis).[5][13]
-
Inoculation: Inoculate the entire plate with a standardized bacterial suspension, prepared as described in the MIC protocol.
-
Incubation: Incubate the plate under the same conditions as for a standard MIC assay.
-
Endpoint Determination: Following incubation, identify the MIC of each drug alone and the MIC of each drug in every combination well where growth is inhibited.
-
Fractional Inhibitory Concentration (FIC) Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B[5]
-
-
Interpretation of Results:
Mandatory Visualizations
Caption: Synergistic action of Beta-Lactams and Micronomicin.
Caption: Workflow for assessing antibiotic synergy.
Caption: Mechanisms of bacterial resistance to Micronomicin.
References
- 1. Toxin-Triggered Liposomes for the Controlled Release of Antibiotics to Treat Infections Associated with Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Aminoglycoside modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations Conferring Aminoglycoside and Spectinomycin Resistance in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial synergism of piperacillin and gentamicin against pseudomonas aeruginosa, Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 13. emerypharma.com [emerypharma.com]
- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin loaded nanoparticles as efficient photoactive formulations against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aminoglycoside Modifying Enzymes [pdb101-east.rcsb.org]
- 18. mdpi.com [mdpi.com]
- 19. Development and Stability Studies of Novel Liposomal Vancomycin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
potential interference of micronomicin sulfate with experimental reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of micronomicin sulfate with common experimental reagents and assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which can lead to mistranslation of mRNA and ultimately bacterial cell death.
Q2: Can this compound interfere with my experiments?
Yes, as an aminoglycoside, this compound has the potential to interfere with certain laboratory assays, particularly those involving colorimetric or fluorometric readouts. It is crucial to assess potential interferences to ensure the accuracy and validity of your experimental results.
Q3: Which types of assays are most likely to be affected by this compound?
Assays that are susceptible to interference from aminoglycosides include certain protein quantification assays and cell viability assays. The extent of interference can depend on the specific assay chemistry and the concentration of this compound used.
Q4: How can I mitigate potential interference from this compound in my experiments?
Mitigation strategies include running appropriate controls (e.g., this compound in assay buffer without the analyte of interest), using alternative assays with different detection principles, and implementing procedural modifications, such as washing steps to remove the compound before adding detection reagents.
Troubleshooting Guides
Protein Quantification Assays
Issue: Inaccurate protein concentration measurement in samples containing this compound.
Background: Aminoglycoside antibiotics have been reported to interfere with some colorimetric protein assays. This interference is often more pronounced in assays that rely on the reduction of copper ions, such as the Bicinchoninic Acid (BCA) and Lowry assays. The interference in dye-binding assays like the Bradford assay is generally less significant.
Troubleshooting Steps:
-
Assess Interference: To determine if this compound is interfering with your protein assay, run a control experiment by measuring the absorbance of a solution containing only your sample buffer and this compound at the same concentration used in your protein samples.
-
Choose an Alternative Assay: If significant interference is observed, consider switching to a protein assay method that is less susceptible to interference from your sample components. The Bradford assay is often a suitable alternative when reducing agents are not present.
-
Sample Dilution: If your protein concentration is high enough, diluting your sample can reduce the concentration of this compound to a level that no longer interferes with the assay.
-
Protein Precipitation: For complex samples with multiple interfering substances, precipitating the protein can be an effective way to remove these contaminants. After precipitation, the protein pellet can be resuspended in a buffer compatible with your chosen assay.
Quantitative Data on Potential Interference:
The following table summarizes the potential interference of an aminoglycoside antibiotic (using a gentamicin as a proxy due to limited micronomicin-specific data) on common protein assays. The values are illustrative and the actual interference should be determined experimentally.
| Assay Type | Interfering Substance | Concentration of Interferent | Observed Effect on Protein Measurement |
| BCA Assay | Aminoglycoside | 1 mg/mL | Potential for significant overestimation |
| Lowry Assay | Aminoglycoside | 1 mg/mL | Potential for overestimation |
| Bradford Assay | Aminoglycoside | 1 mg/mL | Minimal to no significant interference |
Experimental Protocol: Assessing Interference in Protein Assays
This protocol outlines a method to determine if this compound interferes with your chosen protein assay.
-
Prepare a this compound Stock Solution: Prepare a concentrated stock solution of this compound in the same buffer as your protein samples.
-
Create a Dilution Series: Prepare a series of dilutions of this compound in your sample buffer, covering the range of concentrations that will be present in your experimental samples.
-
Perform the Protein Assay:
-
Prepare your protein standards according to the assay manufacturer's instructions.
-
In a separate set of tubes or wells, add the this compound dilutions (without any protein).
-
Add the protein assay reagent to both the protein standards and the this compound-only samples.
-
Incubate and read the absorbance as per the manufacturer's protocol.
-
-
Analyze the Data:
-
Generate a standard curve from your protein standards.
-
If the this compound-only samples show a significant absorbance reading, this indicates interference.
-
The absorbance from the interferent can be subtracted from your sample readings as a background correction, provided the interference is additive and not concentration-dependent in a non-linear way.
-
Cell Viability Assays
Issue: Altered dose-response curves or inaccurate cell viability readings in the presence of this compound.
Background: Some cell viability assays, such as those using resazurin (e.g., Alamar Blue), can be susceptible to interference from test compounds. This can manifest as a right-shift in the dose-response curve, leading to an overestimation of cell viability. It is important to distinguish between the cytotoxic effects of the antibiotic and direct interference with the assay reagents.
Troubleshooting Steps:
-
Control for Direct Assay Interference: To check for direct interference, incubate this compound with the assay reagent in cell-free media. A change in color or fluorescence indicates direct interaction.
-
Modify Assay Protocol: For assays like Alamar Blue, a "wash-out" step can be effective. After the drug treatment period, gently wash the cells with phosphate-buffered saline (PBS) before adding the viability reagent. This removes the potentially interfering compound.
-
Use an Alternative Assay: If interference persists, consider using a different type of viability assay. For example, if you are using a metabolic assay (like MTT or Alamar Blue), you could switch to a cytotoxicity assay that measures membrane integrity (like a lactate dehydrogenase (LDH) release assay) or a caspase activity assay to measure apoptosis.
Quantitative Data on Potential Interference:
The following table illustrates the potential effect of a compound on a resazurin-based cell viability assay and the impact of a protocol modification. These are representative data and should be confirmed experimentally.
| Cell Line | Compound | Assay Protocol | Apparent IC50 (µM) |
| MCF-7 | Drug X | Standard | 15.2 |
| MCF-7 | Drug X | With Wash-out Step | 8.5 |
Experimental Protocol: Assessing and Mitigating Interference in a Resazurin-Based Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time. Include vehicle-only and untreated controls.
-
Protocol A: Standard Method
-
Add the resazurin-based reagent directly to the wells containing the treatment media.
-
Incubate for the recommended time.
-
Read the fluorescence or absorbance.
-
-
Protocol B: Wash-out Method
-
Carefully aspirate the media containing this compound from the wells.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add fresh, pre-warmed culture media containing the resazurin-based reagent to each well.
-
Incubate for the recommended time.
-
Read the fluorescence or absorbance.
-
-
Data Analysis: Compare the dose-response curves generated from both protocols. A significant shift in the IC50 value between the two protocols suggests that this compound interferes with the assay.
Molecular Biology Assays (PCR, RT-PCR)
Issue: Reduced amplification efficiency or failed PCR/RT-PCR reactions in the presence of this compound.
Background: While there is limited direct evidence of this compound interfering with DNA polymerases or reverse transcriptases, it is good practice to consider potential inhibition, as various compounds can affect these enzymes. PCR inhibitors can act by directly interacting with the polymerase or by chelating essential cofactors like Mg2+.
Troubleshooting Steps:
-
Internal Controls: Utilize an internal amplification control (IAC) in your PCR or RT-PCR experiments. A shift in the Ct value of the IAC in the presence of this compound indicates inhibition.
-
DNA/RNA Purification: Ensure your nucleic acid purification method effectively removes potential contaminants, including the antibiotic.
-
Enzyme Choice: Some polymerases are engineered to be more resistant to common inhibitors. If inhibition is suspected, testing a different DNA polymerase may be beneficial.
-
Dilution of Template: Diluting the nucleic acid template can sometimes reduce the concentration of a co-purified inhibitor to a non-inhibitory level.
Experimental Protocol: Assessing PCR Inhibition
-
Prepare Spiked Samples: Take a known clean DNA or RNA sample and spike it with varying concentrations of this compound, covering the range expected in your experimental samples.
-
Set up PCR/RT-PCR Reactions:
-
Prepare reactions with the spiked samples.
-
Include a positive control (clean template, no this compound) and a negative control (no template).
-
If available, include an internal amplification control in all reactions.
-
-
Run the Assay: Perform the PCR or RT-PCR under your standard cycling conditions.
-
Analyze the Results:
-
Compare the Ct values of the target and the IAC in the spiked samples to the positive control.
-
A significant increase in the Ct value or a complete failure of amplification in the spiked samples indicates inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts related to the experimental troubleshooting and biological effects of aminoglycosides.
Caption: A logical workflow for identifying and mitigating potential assay interference.
Caption: Key signaling pathways potentially modulated by aminoglycosides in eukaryotic cells.
Caption: A workflow for testing cell viability, including a mitigation step for potential interference.
a troubleshooting guide for micronomicin sulfate susceptibility testing
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for issues encountered during micronomicin sulfate antimicrobial susceptibility testing (AST). As micronomicin is an aminoglycoside antibiotic primarily utilized in Japan, this guide references standards from the Japanese Society of Chemotherapy (JSC) where available. For broader context and foundational procedures, guidelines from the Clinical and Laboratory Standards Institute (CLSI) are also incorporated.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
This compound is an aminoglycoside antibiotic. It is effective against both Gram-positive and Gram-negative bacteria. Its spectrum of activity includes Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa.[1] The mechanism of action for aminoglycosides like micronomicin involves targeting the 30S ribosomal subunit of bacteria, which disrupts protein synthesis.[1]
Q2: Which international body provides definitive guidelines for micronomicin susceptibility testing?
While the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are global leaders in setting standards for AST, specific breakpoints for micronomicin are not listed in their current publicly available documents. The Japanese Society of Chemotherapy (JSC) has established its own standard methods for AST and clinical breakpoints for various infections, which are the primary reference for micronomicin.[2][3][4]
Q3: Where can I find the official Japanese Society of Chemotherapy (JSC) breakpoints for micronomicin?
The JSC has published breakpoint tables for respiratory infections, sepsis, and urinary tract infections.[2][5] However, recent versions of these publicly available documents do not explicitly list micronomicin. It is recommended to consult the full, most recent versions of the JAID/JSC guidelines for infectious disease treatment or contact the JSC directly for the most up-to-date information.
Q4: What are the standard methods for micronomicin susceptibility testing?
The standard methods for antimicrobial susceptibility testing, which are applicable to micronomicin, are broth microdilution (BMD) and disk diffusion (Kirby-Bauer).[6][7] The JSC has established standard protocols for both agar dilution and broth microdilution methods.[2][6][7]
Q5: What quality control (QC) strains should be used for micronomicin susceptibility testing?
Standard ATCC (American Type Culture Collection) quality control strains are used to monitor the accuracy and precision of AST. For the bacterial species within micronomicin's spectrum of activity, the following QC strains are recommended for general AST:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
It is crucial to use QC strains to ensure the reliability of your testing method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No zone of inhibition (disk diffusion) or growth in all wells (broth microdilution) for a susceptible QC strain. | 1. Inactive antibiotic disk or solution.2. Incorrect inoculum preparation (too dense).3. Contamination of the culture.4. Incorrect incubation conditions (temperature, time, atmosphere).5. Problems with the testing medium (e.g., incorrect pH). | 1. Use a new lot of micronomicin disks or prepare a fresh solution.2. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.3. Re-isolate the QC strain to ensure purity.4. Verify incubator settings are correct.5. Check the pH of the Mueller-Hinton agar/broth. |
| Zone of inhibition is too small (disk diffusion) or MIC is too high (broth microdilution) for a susceptible QC strain. | 1. Inoculum is too dense.2. Antibiotic disk has lost potency.3. Agar depth is too thick (disk diffusion).4. Incorrect reading of the zone edge or MIC endpoint. | 1. Re-standardize the inoculum to a 0.5 McFarland standard.2. Use a new lot of antibiotic disks.3. Ensure agar plates have a uniform depth of 4 mm.4. Re-read the results according to standard guidelines. The zone edge should be read at the point of complete inhibition of growth. The MIC is the lowest concentration with no visible growth. |
| Zone of inhibition is too large (disk diffusion) or MIC is too low (broth microdilution) for a susceptible QC strain. | 1. Inoculum is too light.2. Antibiotic disk has a higher than expected potency.3. Agar depth is too thin (disk diffusion). | 1. Re-standardize the inoculum to a 0.5 McFarland standard.2. Confirm the correct disk concentration is being used.3. Ensure agar plates have a uniform depth of 4 mm. |
| Inconsistent or unexpected results with clinical isolates. | 1. Mixed culture.2. Intrinsic resistance of the bacterial species.3. Presence of resistance mechanisms.4. The specific strain may have acquired resistance. | 1. Re-streak the isolate to ensure a pure culture.2. Verify the identification of the bacterial isolate.3. Consider further testing to identify resistance mechanisms.4. Report the results as observed and consider alternative antibiotics for treatment guidance. |
| Difficulty reading zone edges or MIC endpoints. | 1. Swarming of motile bacteria (e.g., Proteus spp.).2. Presence of trailing endpoints (faint growth in broth microdilution).3. Hemolysis of blood-supplemented agar. | 1. Ignore the thin film of swarming growth when measuring the zone diameter.2. Read the MIC at the lowest concentration that shows a significant reduction in growth.3. Read the zone of growth inhibition, not the zone of hemolysis. |
Experimental Protocols
Broth Microdilution (BMD) Method (General Protocol)
This protocol is based on the general principles of the BMD method.
-
Prepare Micronomicin Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Prepare Serial Dilutions: Perform serial twofold dilutions of the micronomicin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare Inoculum: From a pure culture grown overnight on an appropriate agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of micronomicin that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer) Method (General Protocol)
This protocol is based on the general principles of the disk diffusion method.
-
Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the BMD method.
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Antibiotic Disk: Using sterile forceps, place a micronomicin disk onto the surface of the agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
Visualizations
Caption: Workflow for Broth Microdilution (BMD) Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. ―呼吸器及び尿路感染症におけるブレイクポイント:新規抗菌薬の追加(2023)―|委員会報告・ガイドライン|公益社団法人日本化学療法学会 [chemotherapy.or.jp]
- 2. 抗菌薬ブレイクポイント一覧:呼吸器感染症・敗血症・尿路感染症|委員会報告・ガイドライン|公益社団法人日本化学療法学会 [chemotherapy.or.jp]
- 3. 委員会報告・ガイドライン インデックス|委員会報告・ガイドライン|公益社団法人日本化学療法学会 [chemotherapy.or.jp]
- 4. chemotherapy.or.jp [chemotherapy.or.jp]
- 5. RÛòÌuCN|Cg|Õ°IuCN|Cg| [okayama-u.ac.jp]
- 6. chemotherapy.or.jp [chemotherapy.or.jp]
- 7. 抗菌薬適正使用生涯教育セミナー 確認試験問題 過去の記録|講習会|公益社団法人日本化学療法学会 [chemotherapy.or.jp]
Technical Support Center: Optimization of Micronomicin Sulfate Delivery for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of micronomicin sulfate.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit of bacteria. This binding causes a misreading of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.[3][4]
Q2: What is the antibacterial spectrum of this compound?
This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Serratia, and Staphylococcus aureus.[1][4][5]
Q3: What are the common routes of administration for in vivo research?
Due to poor oral absorption, this compound is typically administered via intravenous (IV) or intramuscular (IM) injection for in vivo studies.[3]
Dosing and Formulation
Q4: How should I prepare this compound for in vivo injection?
This compound is freely soluble in water.[2][6] For in vivo injections, it is recommended to dissolve this compound in a sterile isotonic solution such as phosphate-buffered saline (PBS).[1] It is advisable to prepare fresh solutions for each experiment and use them promptly.[1]
Q5: What are the typical dosage ranges for this compound in animal models?
Dosage can vary significantly depending on the animal model, the type and severity of the infection, and the specific research question. Studies in rats have used doses ranging from 4 mg/kg to 100 mg/kg for toxicity studies.[1] Efficacy studies will require dose-ranging experiments to determine the optimal therapeutic dose for the specific infection model.
Troubleshooting Guides
Inconsistent Efficacy in Animal Models
Problem: I am observing high variability or lack of efficacy in my in vivo infection model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing | Perform a dose-response study to determine the minimal effective dose and the optimal therapeutic dose for your specific animal model and bacterial strain. |
| Inappropriate Administration Route | For systemic infections, ensure the use of intravenous or intramuscular routes. For localized infections (e.g., lung), consider localized delivery methods like aerosolization, though this may require formulation adjustments.[2] |
| Rapid Drug Clearance | Consider a multiple-dosing regimen or the use of a controlled-release formulation (e.g., liposomes, nanoparticles) to maintain therapeutic concentrations at the site of infection. |
| Drug Instability | Prepare fresh solutions of this compound for each experiment. Although generally stable, prolonged storage of diluted solutions is not recommended.[1][7] |
| High Bacterial Load | Ensure the initial bacterial inoculum is appropriate for the model. An overwhelming infection may not be treatable with a single agent. |
Concerns Regarding Toxicity
Problem: I am observing signs of nephrotoxicity or ototoxicity in my experimental animals.
| Possible Cause | Troubleshooting Step |
| High Dosage | Reduce the dose of this compound. If efficacy is compromised, consider combination therapy with another antibiotic that has a different mechanism of action. |
| Prolonged Treatment | Shorten the duration of treatment if possible, or consider intermittent dosing schedules (e.g., once-daily dosing) which may reduce toxicity. |
| Dehydration of Animals | Ensure animals have free access to water, as dehydration can exacerbate aminoglycoside-induced nephrotoxicity. |
| Concurrent Use of Other Nephrotoxic Agents | Avoid co-administration of other drugs known to cause kidney damage. |
Advanced Delivery Strategies
Q6: Can I use a drug delivery system to improve the therapeutic index of this compound?
Yes, encapsulating this compound in drug delivery systems like liposomes or polymeric nanoparticles can offer several advantages:
-
Targeted Delivery: Nanocarriers can be designed to accumulate at the site of infection, increasing local drug concentration and efficacy.[3]
-
Reduced Toxicity: By altering the biodistribution of the drug, encapsulation can reduce its accumulation in the kidneys and inner ear, thereby lowering the risk of nephrotoxicity and ototoxicity.[8]
-
Sustained Release: These systems can provide a controlled release of the antibiotic, maintaining therapeutic concentrations for a longer period and potentially reducing the dosing frequency.[9]
Experimental Protocols
In Vivo Efficacy Model: Murine Thigh Infection
This protocol is adapted from models used for evaluating the efficacy of antibiotics against localized bacterial infections.[10]
1. Materials:
- This compound
- Sterile PBS
- Mid-log phase culture of Staphylococcus aureus or Pseudomonas aeruginosa
- Neutropenic mice (rendered neutropenic by cyclophosphamide treatment)
- Anesthetic (e.g., isoflurane)
- Sterile syringes and needles
2. Procedure:
- Prepare the bacterial inoculum to the desired concentration (e.g., 10^6 CFU/mL) in sterile PBS.
- Anesthetize the mice.
- Inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.
- At a predetermined time post-infection (e.g., 2 hours), administer this compound (dissolved in sterile PBS) via the desired route (e.g., intravenous or subcutaneous).
- At various time points post-treatment (e.g., 24 hours), euthanize the mice.
- Aseptically remove the infected thigh muscle, homogenize it in sterile PBS, and perform serial dilutions.
- Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
- Compare the bacterial load in treated groups to a vehicle-treated control group to assess efficacy.
Monitoring for Nephrotoxicity
This protocol outlines the basic steps for monitoring kidney function in rodents treated with this compound.[11][12]
1. Materials:
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
- Centrifuge
- Serum chemistry analyzer or commercially available kits for measuring Blood Urea Nitrogen (BUN) and creatinine.
2. Procedure:
- Collect a baseline blood sample from each animal before the start of the treatment.
- Administer this compound according to the experimental design.
- Collect blood samples at predetermined time points during and after the treatment period.
- Separate the serum by centrifugation.
- Measure the concentrations of BUN and serum creatinine using a serum chemistry analyzer or ELISA kits.
- A significant increase in BUN and serum creatinine levels in the treated group compared to the control group is indicative of nephrotoxicity.[11]
Monitoring for Ototoxicity
This protocol provides a general workflow for Auditory Brainstem Response (ABR) testing in rodents to assess hearing loss.[3][10][13]
1. Materials:
- ABR recording system with speakers, electrodes, and data acquisition software.
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Subdermal needle electrodes
- Sound-attenuating chamber
2. Procedure:
- Obtain a baseline ABR measurement for each animal before starting treatment.
- Anesthetize the animal and place it in the sound-attenuating chamber. Maintain body temperature with a heating pad.
- Place the subdermal electrodes: one at the vertex (active), one behind the ipsilateral ear (reference), and one in the contralateral shoulder or neck (ground).
- Present a series of auditory stimuli (clicks or tone bursts at different frequencies) through the speakers.
- Record the electrical activity from the auditory pathway. The lowest sound intensity that elicits a recognizable ABR waveform is the hearing threshold.
- After the treatment period with this compound, repeat the ABR measurements.
- A significant increase in the hearing threshold in the treated group compared to their baseline and to a control group indicates ototoxicity.
Visualizations
References
- 1. Antibiotic-Loaded Nano-Sized Delivery Systems: An Insight into Gentamicin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanocarriers with gentamicin to treat intracellular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. US20160193148A1 - Liposomal formulations for the treatment of bacterial infections - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. From Polymeric Nanoformulations to Polyphenols—Strategies for Enhancing the Efficacy and Drug Delivery of Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome-encapsulated aminoglycosides in pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Urinary metabolomic markers of aminoglycoside nephrotoxicity in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Reporting Data on Auditory Brainstem Responses (ABR) in Rats: Recommendations Based on Review of Experimental Protocols and Literature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Micronomicin Sulfate and Gentamicin Efficacy for Researchers and Drug Development Professionals
An objective guide to the performance of two critical aminoglycoside antibiotics, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of micronomicin sulfate and gentamicin, two potent aminoglycoside antibiotics. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their efficacy, mechanisms of action, and toxicological profiles. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
At a Glance: this compound vs. Gentamicin
| Feature | This compound | Gentamicin |
| Antibiotic Class | Aminoglycoside | Aminoglycoside |
| Mechanism of Action | Inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] | Inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4][5][6] |
| Antibacterial Spectrum | Broad-spectrum against Gram-positive and Gram-negative bacteria. | Broad-spectrum, particularly effective against Gram-negative bacteria.[3][6] |
| Relative Efficacy | Reported to have similar in vitro activity to gentamicin. | A widely used and well-established aminoglycoside antibiotic. |
| Key Advantages | Studies suggest lower ototoxicity and nephrotoxicity compared to gentamicin. | Extensive clinical history and established treatment protocols. |
Mechanism of Action: A Shared Pathway
Both this compound and gentamicin are bactericidal antibiotics that exert their effect by disrupting protein synthesis in susceptible bacteria.[1][2][3] This process is initiated by their binding to the 30S subunit of the bacterial ribosome, which leads to the misreading of mRNA and the production of non-functional or toxic proteins. This ultimately compromises the integrity of the bacterial cell wall and leads to cell death.[1][3][4]
The following diagram illustrates the shared signaling pathway for both this compound and gentamicin:
In Vitro Efficacy: A Head-to-Head Look
For illustrative purposes, the following table presents typical MIC ranges for gentamicin against common pathogens, which can serve as a baseline for understanding the expected efficacy of both compounds.
Table 1: Gentamicin Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 0.5 - 8 |
| Escherichia coli | 0.25 - 4 |
| Klebsiella pneumoniae | 0.25 - 4 |
| Staphylococcus aureus | 0.12 - 4 |
Note: MIC values can vary depending on the specific strain and testing methodology.
In Vivo Efficacy
Animal model studies are crucial for evaluating the therapeutic potential of antibiotics in a living system. While comprehensive head-to-head in vivo studies are limited in publicly accessible literature, a significant review of studies in Japan indicated that the therapeutic activity of micronomicin in mice infected with Pseudomonas aeruginosa and Serratia sp. was highly correlated with its in vitro antibacterial activity, similar to gentamicin.
Comparative Toxicity Profile
A critical aspect of aminoglycoside use is their potential for ototoxicity (damage to the ear) and nephrotoxicity (damage to the kidneys). In this regard, preclinical data suggests a potential advantage for this compound.
Table 2: Comparative Toxicity in Animal Models
| Toxicity Type | This compound | Gentamicin | Finding |
| Ototoxicity | Lower | Higher | Micronomicin was found to be approximately four times less ototoxic than gentamicin in guinea pigs. |
| Nephrotoxicity | Lower | Higher | Nephrotoxicity of micronomicin in rabbits was estimated to be less than that of gentamicin. In rats, it was approximately four times less nephrotoxic. |
These findings suggest that this compound may offer a superior safety profile, a significant consideration in clinical applications.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for two key in vitro assays used to evaluate antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Antibiotic Dilutions: Aseptically prepare a series of two-fold dilutions of the antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.
Bacterial Killing Curve (Time-Kill) Assay
This assay provides information on the rate at which an antibiotic kills a bacterial population over time.
Protocol:
-
Culture Preparation: Grow a bacterial culture to the logarithmic phase of growth in a suitable broth medium.
-
Inoculum Standardization: Adjust the bacterial culture to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL).
-
Antibiotic Addition: Add the antibiotic at a predetermined concentration (often a multiple of the MIC) to the bacterial culture. A control culture with no antibiotic is also maintained.
-
Sampling over Time: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from both the antibiotic-treated and control cultures.
-
Viable Cell Counting: Perform serial dilutions of the withdrawn aliquots and plate them on agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate the killing curve. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
Both this compound and gentamicin are potent aminoglycoside antibiotics with a shared mechanism of action. While gentamicin has a long history of clinical use, this compound shows promise with a potentially improved safety profile, exhibiting lower ototoxicity and nephrotoxicity in preclinical studies. Although direct, comprehensive comparative in vitro efficacy data is not widely available, existing information suggests a similar spectrum and potency to gentamicin. For researchers and drug development professionals, the choice between these two agents may depend on the specific clinical context, the need to minimize toxicity, and the availability of further head-to-head comparative data. The experimental protocols provided in this guide offer a foundation for conducting further comparative studies to elucidate the relative merits of these two important antibiotics.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Differences in Ototoxicity across Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Comparison of the nephrotoxicity of netilmicin and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Micronomicin Sulfate vs. Amikacin: A Comparative Analysis for the Treatment of Pseudomonas aeruginosa Infections
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of micronomicin sulfate and amikacin for treating infections caused by the opportunistic pathogen Pseudomonas aeruginosa. This analysis is based on available experimental data, detailing in vitro efficacy, mechanisms of action, and resistance pathways.
Pseudomonas aeruginosa is a formidable pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Aminoglycosides remain a critical component of therapeutic strategies against serious P. aeruginosa infections. This guide focuses on a comparison between amikacin, a well-established aminoglycoside, and this compound, another member of the same class. While extensive data is available for amikacin, comparative and recent quantitative data for micronomicin is less abundant in publicly accessible literature. This guide synthesizes the available information to provide a comprehensive overview.
In Vitro Activity Against Pseudomonas aeruginosa
The in vitro efficacy of an antibiotic is a primary indicator of its potential clinical utility. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing an antibiotic's activity against a population of clinical isolates.
Amikacin:
Amikacin has been extensively studied, and its in vitro activity against P. aeruginosa is well-documented. It is often considered a preferred aminoglycoside for treating P. aeruginosa infections due to its stability against many aminoglycoside-modifying enzymes.[1]
Table 1: In Vitro Activity of Amikacin against Pseudomonas aeruginosa
| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference |
| 7,452 | 2 | 8 | 97.0% (CLSI) / 93.0% (EUCAST) | [2] |
| 1,247 | Not Reported | Not Reported | 65% | [3] |
| 81 | Not Reported | Not Reported | Not Reported | [4] |
| 147 | Not Reported | 12 | Not Reported | [5] |
This compound:
Quantitative in vitro data for micronomicin against a large and diverse collection of recent P. aeruginosa clinical isolates is not as readily available in the English-language literature. However, earlier studies, primarily from Japan where the antibiotic was developed, provide some insights into its efficacy.
A comprehensive review of investigations conducted in Japan indicated that the bactericidal activity of micronomicin against P. aeruginosa was higher than that of tobramycin and dibekacin.[6] The same review also noted that micronomicin demonstrated synergistic antibacterial activity against P. aeruginosa when combined with carbenicillin (CBPC) and sulbenicillin (SBPC).[6] Micronomicin is utilized in the treatment of severe infections caused by gram-negative bacteria, including P. aeruginosa.[7]
Due to the lack of publicly available, large-scale, recent MIC50 and MIC90 data for micronomicin against P. aeruginosa, a direct quantitative comparison with amikacin is challenging at this time.
Mechanism of Action and Resistance
Both this compound and amikacin are aminoglycoside antibiotics and share the same fundamental mechanism of action and are affected by similar resistance mechanisms.[7]
Mechanism of Action: Inhibition of Protein Synthesis
Aminoglycosides exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins. The accumulation of these aberrant proteins disrupts the bacterial cell membrane integrity, ultimately leading to cell death.
Mechanisms of Resistance in Pseudomonas aeruginosa
P. aeruginosa can develop resistance to aminoglycosides through several mechanisms:
-
Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate the antibiotic. These enzymes include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Amikacin is known to be resistant to many of these enzymes, which contributes to its broad spectrum of activity. Micronomicin has been reported to be stable against the aminoglycoside 6'-acetyltransferase produced by P. aeruginosa.[6]
-
Reduced Permeability and Efflux: Changes in the outer membrane porins can limit the uptake of aminoglycosides into the bacterial cell. Additionally, active efflux pumps can expel the antibiotic from the cell, preventing it to reach its ribosomal target.
-
Target Site Modification: Alterations in the 16S rRNA, the binding site of aminoglycosides on the 30S ribosome, can reduce the binding affinity of the antibiotic, leading to resistance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (General Protocol)
A standard method for determining MIC is broth microdilution, as outlined by CLSI.
-
Bacterial Isolate Preparation: P. aeruginosa isolates are cultured on an appropriate agar medium, and colonies are used to prepare a standardized inoculum suspension.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic (amikacin or micronomicin) is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vivo Animal Models (General Protocol)
Animal models, such as murine infection models, are crucial for evaluating the in vivo efficacy of antibiotics.
-
Animal Model: Typically, mice are used. They may be rendered neutropenic to mimic an immunocompromised state.
-
Infection: A lethal or sublethal dose of a clinical isolate of P. aeruginosa is administered to the mice (e.g., intraperitoneally or via inhalation to induce pneumonia).
-
Treatment: At a specified time post-infection, treatment with the antibiotic (amikacin or micronomicin) is initiated. Different dosing regimens can be tested.
-
Outcome Measures: Efficacy is assessed by survival rates, reduction in bacterial load in specific organs (e.g., lungs, spleen), and histopathological examination.[2][7]
Conclusion
Amikacin stands as a potent and well-characterized aminoglycoside for the treatment of P. aeruginosa infections, with extensive in vitro and in vivo data supporting its clinical use. Its stability against many aminoglycoside-modifying enzymes makes it a reliable therapeutic option.
This compound, based on the available data, also demonstrates significant bactericidal activity against P. aeruginosa and may offer synergistic effects when combined with beta-lactam antibiotics. However, a definitive, direct comparison of its performance against amikacin is hampered by the scarcity of recent, large-scale, and publicly accessible quantitative studies.
For researchers and drug development professionals, this highlights a potential area for further investigation. Head-to-head comparative studies evaluating the in vitro and in vivo efficacy of micronomicin and amikacin against a large panel of contemporary, multidrug-resistant P. aeruginosa isolates would be invaluable in determining the relative positioning of these two aminoglycosides in the clinical armamentarium. Such studies should also explore their comparative pharmacokinetics and pharmacodynamics to optimize dosing strategies.
References
- 1. droracle.ai [droracle.ai]
- 2. The comparative effects of erythromycin and amikacin on acute respiratory Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro susceptibility of Pseudomonas aeruginosa to old and new beta-lactam antibiotics and aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Review [new antibiotics series III]: micronomicin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
Investigating Cross-Resistance Between Micronomicin Sulfate and Tobramycin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of micronomicin sulfate and tobramycin, two aminoglycoside antibiotics, with a focus on the mechanisms and implications of cross-resistance.
While direct, head-to-head comparative studies detailing the cross-resistance profiles of micronomicin and tobramycin are limited in widely available literature, this guide synthesizes existing data on their individual activities and the known mechanisms of aminoglycoside resistance to provide a comprehensive overview. The primary mechanism governing cross-resistance between these two antibiotics is the enzymatic modification by aminoglycoside-modifying enzymes (AMEs).
Quantitative Data on In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for micronomicin and tobramycin against various clinically relevant bacteria. It is important to note that this data is compiled from multiple studies and does not represent direct head-to-head comparisons.
| Antibiotic | Pseudomonas aeruginosa | Enterobacteriaceae | Staphylococcus aureus |
| This compound | 0.5 - >128 µg/mL | 0.25 - 64 µg/mL | 0.1 - 3.1 µg/mL |
| Tobramycin | 0.25 - >256 µg/mL[1] | 0.12 - 128 µg/mL | 0.05 - 128 µg/mL |
Note: The MIC values can vary significantly depending on the specific strain, the presence of resistance mechanisms, and the testing methodology used.
Mechanisms of Cross-Resistance
Cross-resistance between micronomicin and tobramycin is primarily dictated by the presence of specific aminoglycoside-modifying enzymes (AMEs). These enzymes alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target. The three main classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes acetylate amino groups on the aminoglycoside structure.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes phosphorylate hydroxyl groups.
-
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes adenylylate hydroxyl groups.
The susceptibility of micronomicin and tobramycin to these enzymes determines the extent of cross-resistance. A bacterial strain possessing an AME that can modify both drugs will exhibit cross-resistance. However, if the enzyme is specific to a structural feature present in one drug but not the other, cross-resistance may not be complete.
For instance, some studies on other aminoglycosides have shown that resistance to gentamicin, which is structurally similar to micronomicin, often confers cross-resistance to tobramycin.[2][3] However, the pattern of cross-resistance can be complex and varies among different bacterial isolates.[3] The enzymatic modification of the antibiotic is the most prevalent mechanism of clinically significant resistance to aminoglycosides.[4][5][6]
Experimental Protocols
To investigate the cross-resistance between this compound and tobramycin, the following experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is recommended.
Objective: To determine the MIC of this compound and tobramycin against a panel of bacterial isolates, including known tobramycin-resistant strains.
Materials:
-
This compound and tobramycin analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and tobramycin in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial isolates overnight on appropriate agar plates. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilution of Antibiotics: In a 96-well plate, perform serial twofold dilutions of each antibiotic in CAMHB to obtain a range of concentrations. Typically, for aminoglycosides, a range of 0.06 to 128 µg/mL is tested.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
The investigation of cross-resistance between this compound and tobramycin is crucial for guiding clinical decisions and developing new therapeutic strategies. While direct comparative data is sparse, an understanding of the underlying mechanisms of aminoglycoside resistance provides a framework for predicting and interpreting cross-resistance patterns. The presence and type of aminoglycoside-modifying enzymes in a bacterial population are the key determinants of the efficacy of these antibiotics. Further research involving direct comparative in vitro studies is necessary to fully elucidate the spectrum of cross-resistance between micronomicin and tobramycin against a broad range of clinical isolates.
References
- 1. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired cross resistance to aminoglycosides in gentamicin-sensitive and gentamicin-resistant strains of enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance between some aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Efficacy of Micronomicin Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of micronomicin sulfate, an aminoglycoside antibiotic. By examining its performance against key bacterial pathogens in both laboratory settings and animal models, this document aims to offer valuable insights for researchers and professionals involved in drug development and infectious disease research. The data presented is supported by experimental methodologies to ensure reproducibility and facilitate further investigation.
Executive Summary
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Studies indicate a strong correlation between the in vitro minimum inhibitory concentration (MIC) and the in vivo therapeutic efficacy of micronomicin in murine infection models, particularly against Pseudomonas aeruginosa and Serratia sp.[1] This guide synthesizes available data to illustrate this relationship, providing a foundation for predicting clinical outcomes and designing further preclinical and clinical studies.
In Vitro Efficacy of this compound
The in vitro activity of this compound is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Micronomicin has shown efficacy against a variety of clinically relevant pathogens.
Table 1: In Vitro Susceptibility of Key Bacterial Pathogens to this compound
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | 1 | 4 | [2] |
| Staphylococcus aureus | Clinical Isolates | 0.5 | 1 | [3] |
| Escherichia coli | Clinical Isolates | 1 | 2 | [3] |
| Klebsiella pneumoniae | Clinical Isolates | 1 | 4 | [4][5] |
MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
In Vivo Efficacy of this compound
The in vivo efficacy of this compound is evaluated in animal infection models, where key parameters include the 50% effective dose (ED50), reduction in bacterial load in target organs, and overall survival rates. While specific studies directly correlating this compound's MIC with in vivo outcomes are limited, the available data for micronomicin and other aminoglycosides in murine models provide valuable comparative insights.
Table 2: Comparative In Vivo Efficacy of Aminoglycosides in Murine Infection Models
| Antibiotic | Bacterial Species | Infection Model | Key Efficacy Parameter | Result | Reference |
| Micronomicin | P. aeruginosa, Serratia sp. | Systemic Infection | Correlation | High correlation with in vitro activity | [1] |
| Gentamicin | E. coli | Sepsis | ED50 | 0.7 mg/kg | |
| Tobramycin | P. aeruginosa | Thigh Infection | Static Dose/MIC Ratio | Lowest among tested agents | [3] |
| Amikacin | Enterobacteriaceae | Thigh Infection | Log10 Reduction | Dose-dependent reduction |
Correlation Between In Vitro MIC and In Vivo Efficacy
The predictive power of in vitro MIC values for in vivo success is a cornerstone of antimicrobial drug development. For aminoglycosides like micronomicin, this correlation is often strong but is influenced by pharmacokinetic and pharmacodynamic (PK/PD) factors. The ratio of the maximum serum concentration (Cmax) to the MIC (Cmax/MIC) and the area under the concentration-time curve to the MIC (AUC/MIC) are critical PK/PD indices for predicting the efficacy of concentration-dependent antibiotics like micronomicin.
Experimental workflow for correlating in vitro MIC with in vivo efficacy.
Signaling Pathways and Mechanisms of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis.
References
- 1. In vitro and in vivo Effect of Antimicrobial Agent Combinations Against Carbapenem-Resistant Klebsiella pneumoniae with Different Resistance Mechanisms in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the in vivo efficacy of rational antibiotics and combinations against difficult-to-treat Pseudomonas aeruginosa producing GES β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Micronomicin Sulfate Against Novel Antibiotic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the evaluation of established antibiotics alongside novel compounds is crucial for informing clinical decisions and guiding future drug development. This guide provides a comprehensive comparison of micronomicin sulfate, an aminoglycoside antibiotic, with a selection of recently developed novel antibiotic agents. The comparison focuses on their mechanism of action, in vitro efficacy against critical bacterial pathogens, and key experimental data.
Overview of Compared Antibiotics
This guide benchmarks this compound against four novel antibiotic compounds that have shown promise in addressing multidrug-resistant (MDR) bacterial infections:
-
This compound: An aminoglycoside antibiotic that has been in clinical use for several decades.[1]
-
Zosurabalpin: A first-in-class macrocyclic peptide antibiotic targeting carbapenem-resistant Acinetobacter baumannii (CRAB).[2][3][4][5]
-
Ceftazidime-Avibactam: A combination of a third-generation cephalosporin and a β-lactamase inhibitor, effective against many carbapenem-resistant Enterobacteriaceae (CRE).[6]
-
Plazomicin: A next-generation aminoglycoside designed to overcome common aminoglycoside resistance mechanisms.
-
Pre-methylenomycin C Lactone: A recently discovered potent antibiotic compound effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[7][8][9][10][11][12]
Mechanism of Action
The fundamental difference in the mode of action between these antibiotics is a key factor in their spectrum of activity and potential for overcoming resistance.
This compound and Plazomicin: Protein Synthesis Inhibition
Both micronomicin and plazomicin belong to the aminoglycoside class and share a primary mechanism of action. They bind to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis by causing misreading of mRNA.[1] This leads to the production of non-functional proteins and ultimately results in bacterial cell death. Plazomicin, however, has been structurally modified to be less susceptible to aminoglycoside-modifying enzymes (AMEs), a common resistance mechanism.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infezmed.it [infezmed.it]
- 4. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 5. jmilabs.com [jmilabs.com]
- 6. Clinical Outcomes, Drug Toxicity, and Emergence of Ceftazidime-Avibactam Resistance Among Patients Treated for Carbapenem-Resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New antibiotic found hiding in plain sight [warwick.ac.uk]
- 8. jmilabs.com [jmilabs.com]
- 9. sciencealert.com [sciencealert.com]
- 10. biorxiv.org [biorxiv.org]
- 11. scitechdaily.com [scitechdaily.com]
- 12. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Safe Disposal of Micronomicin Sulfate: A Procedural Guide
Micronomicin Sulfate is an aminoglycoside antibiotic used in research for its activity against a range of bacteria, including S. aureus, E. coli, and K. pneumoniae[1]. As with all laboratory chemicals and pharmaceuticals, proper disposal is crucial to ensure personnel safety, environmental protection, and regulatory compliance. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance[2][3].
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting, in alignment with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA) in the United States[4][5][6].
Regulatory Framework
The disposal of pharmaceutical waste is a regulated activity. In the United States, the EPA sets the guidelines for hazardous waste management[5][7]. It is the responsibility of the waste generator (the user) to correctly classify and dispose of the waste according to federal, state, and local regulations[8]. Many institutions have an Environmental Health & Safety (EHS) office to provide specific guidance.
Hazard Classification and Waste Segregation
Proper disposal begins with correct waste classification. Different forms of this compound waste must be handled differently.
-
Concentrated Stock Solutions: High-concentration stock solutions of antibiotics are considered hazardous chemical waste[9]. They must not be disposed of down the drain or in regular trash.
-
Diluted Solutions and Used Media: Aqueous solutions and cell culture media containing this compound should be treated as chemical waste. Aminoglycoside antibiotics are generally not destroyed by standard autoclaving procedures[9]. Therefore, autoclaving used media is insufficient for chemical inactivation and the media should be collected for chemical waste disposal.
-
Contaminated Labware: Solid items such as pipette tips, gloves, and empty containers that are contaminated with this compound should be disposed of as solid hazardous waste.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves[10][11].
2. Waste Collection:
-
Liquid Waste: Collect all concentrated stock solutions and used media containing this compound in a designated, leak-proof, and sealable hazardous waste container[9][12]. Do not mix with other incompatible waste streams[13].
-
Solid Waste: Place all contaminated solids (e.g., gloves, weigh boats, pipette tips) into a separate, clearly labeled hazardous waste container for solid chemical waste[13].
-
Sharps: Any contaminated sharps (e.g., needles, serological pipettes) must be placed in a designated sharps container.
3. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and date. Follow your institution's specific labeling requirements.
4. Storage: Store sealed hazardous waste containers in a designated, secure area away from general lab traffic. Ensure secondary containment is used for liquid waste to prevent spills[13].
5. Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary method for pharmaceutical waste disposal is high-temperature incineration at a permitted facility[5][6].
-
DO NOT dispose of this compound down the drain[10][14]. This is prohibited for many pharmaceutical wastes and can harm aquatic ecosystems[3].
-
DO NOT rely on standard autoclaving to inactivate the antibiotic for disposal purposes[9].
6. Empty Container Disposal:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container must be collected and disposed of as hazardous liquid waste[13].
-
After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for clean glassware or plasticware[15].
Data Summary: Disposal Methods
| Waste Type | Description | Recommended Disposal Procedure |
| Concentrated Stock Solution | Unused or expired pure this compound or high-concentration solutions. | Collect in a labeled, sealed hazardous waste container for chemical incineration.[9] |
| Diluted Working Solutions | Cell culture media, buffers, or other aqueous solutions containing this compound. | Collect in a labeled, sealed hazardous liquid waste container for chemical incineration. Do not autoclave as a means of chemical deactivation.[9] |
| Contaminated Solid Waste | Gloves, pipette tips, plasticware, and other lab supplies contaminated with this compound. | Collect in a labeled hazardous solid waste container for incineration.[13] |
| Empty Product Container | The original bottle that held the this compound powder. | Rinse thoroughly with a suitable solvent (e.g., water). Collect the first rinsate as hazardous liquid waste. Deface the label and dispose of the clean container.[13] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. caelo.de [caelo.de]
- 15. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
